Product packaging for Cinnamtannin B1(Cat. No.:CAS No. 88082-60-4)

Cinnamtannin B1

Cat. No.: B1669054
CAS No.: 88082-60-4
M. Wt: 864.8 g/mol
InChI Key: BYSRPHRKESMCPO-LQNPQWRQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnamtannin B-1 is a proanthocyanidin found in Cinnamomum cassia and Cinnamomum zeylanicum. It has a role as a cyclooxygenase 2 inhibitor and a plant metabolite.
Cinnamtannin B1 has been reported in Cinnamomum sieboldii, Cinnamomum philippinense, and other organisms with data available.
COX2 Inhibitor from bay wood and bark of Cinnamomum cassia;  structure in second source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H36O18 B1669054 Cinnamtannin B1 CAS No. 88082-60-4

Properties

IUPAC Name

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSRPHRKESMCPO-LQNPQWRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030258
Record name Cinnamtannin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88082-60-4
Record name Cinnamtannin B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88082-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamtannin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037672
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling Cinnamtannin B1: A Technical Guide to its Discovery, Natural Origins, and Scientific Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, natural abundance, and experimental protocols related to Cinnamtannin B1 is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of this A-type proanthocyanidin, from its initial isolation to its various biological activities.

Discovery and Initial Characterization

This compound, a trimeric A-type procyanidin, was first isolated and identified in 1983 from the bark of Cinnamomum zeylanicum Blume.[1] This condensed tannin is structurally composed of three epicatechin monomers.[1] Specifically, it is identified as (−)-epicatechin-(4β→8, 2β→O→7)-(−)-epicatechin-(4β→8)-(−)-epicatechin.[2] Its unique structure, featuring a double interflavanyl linkage characteristic of A-type proanthocyanidins between the top and middle units and a single linkage typical of B-type proanthocyanidins between the middle and terminal units, underpins its distinct biological properties.[1]

Natural Sources and Abundance

While first discovered in cinnamon, this compound is a relatively scarce natural product with a limited distribution in the plant kingdom.[1] Its primary and most well-documented source is the bark of various Cinnamomum species, including Cinnamomum verum and Cinnamomum osmophloeum.[3][4][5]

Beyond the Cinnamomum genus, scientific investigations have identified this compound in a diverse range of other plant species. These include:

  • Laurus nobilis (Laurel): Notably, the pruning wood wastes of laurel trees have been identified as a significant source of this compound, making it a valuable compound from an agro-industrial waste perspective.[1]

  • Vaccinium vitis-idaea (Lingonberry): This fruit-bearing shrub is another confirmed source of the compound.[6]

  • Other Genera: Researchers have also isolated this compound from plants belonging to the genera Ixora, Machilus, and Lindera.[1]

The concentration of this compound can vary significantly depending on the plant, the specific part of the plant, and even the time of harvest. For instance, in laurel trees, the percentage of this compound has been observed to be higher in the May-July period.[1]

Quantitative Data on Natural Abundance

The following table summarizes the quantitative data on the concentration of this compound found in various natural sources as reported in the scientific literature.

Plant SourcePlant PartConcentration/YieldReference
Laurus nobilis (Laurel)Wood1% to 18% of the ethyl acetate extract, depending on harvest time and gender of the tree.[1]
Laurus nobilis (Laurel)WoodFemale trees: 42 mg/kg to 242 mg/kg; Male trees: traces to 100 mg/kg.[1]

Experimental Protocols

Isolation of this compound from Laurus nobilis Wood

Objective: To extract and purify this compound from the wood of laurel trees.

Methodology:

  • Extraction: The initial extraction of the plant material is typically performed using a solvent such as ethyl acetate.[1]

  • Chromatographic Separation: The resulting extract, a complex mixture of phytochemicals, is then subjected to a series of chromatographic techniques to isolate this compound.

    • Conventional Column Chromatography: This traditional method utilizes silica gel and size-exclusion chromatography to separate the compounds based on their polarity and size.[1]

    • Fast Centrifugal Partition Chromatography (FCPC): A more advanced and efficient technique that has been shown to significantly improve the recovery of this compound. One study reported a recovery of 96% of technical-grade this compound using FCPC, compared to 64% with conventional methods.[1]

Structural Elucidation

Objective: To confirm the chemical structure of the isolated this compound.

Methodology:

  • Mass Spectrometry: Techniques such as matrix-assisted laser desorption/ionization-time of flight/mass spectrometry (MALDI-TOF/MS) are employed to determine the molecular weight of the compound.[4]

  • Thiolysis-Reversed-Phase High-Performance Liquid Chromatography/Tandem Mass Spectrometry (Thiolysis-RP-HPLC/MS/MS): This method is used to analyze the constituent units and the linkages between them, confirming the specific structure of the proanthocyanidin.[4]

Biological Activities and Signaling Pathways

This compound has garnered significant interest within the scientific community due to its wide range of biological activities, which are largely attributed to its potent antioxidant properties.[1][2] It has been shown to modulate several key cellular processes and signaling pathways.

Antioxidant and Anti-inflammatory Effects

This compound is a powerful antioxidant, capable of scavenging free radicals.[1] This activity is central to many of its other observed biological effects. It has been shown to inhibit lipid peroxidation with an IC50 of 2.25 µM.[7] Furthermore, it exhibits anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5][8]

Platelet Aggregation Inhibition

A significant area of research has focused on the role of this compound in platelet function. It has been demonstrated to inhibit platelet aggregation, suggesting potential antithrombotic applications.[2][9] This inhibition is achieved through the modulation of intracellular signaling pathways.

Platelet_Aggregation_Inhibition CB1 This compound ROS Endogenous ROS Generation CB1->ROS Inhibits Ca_Mobilization Cytosolic Free Ca²⁺ Mobilization CB1->Ca_Mobilization Inhibits Aggregation Platelet Aggregation ROS->Aggregation Ca_Mobilization->Aggregation

Inhibition of Platelet Aggregation by this compound.
Other Potential Therapeutic Applications

Research has also explored the potential of this compound in other therapeutic areas, including:

  • Neuroprotection: It has shown protective effects on astrocytes in in vitro models of ischemia/reperfusion injury.[7]

  • Wound Healing: In animal studies, this compound has been observed to promote the migration of mesenchymal stem cells and accelerate wound healing.[7]

  • Anticancer Activity: Studies have suggested that this compound may have antitumoral properties.[2][9]

This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and developers in the fields of natural product chemistry, pharmacology, and biotechnology. The detailed methodologies and summarized data serve as a practical resource for future scientific inquiry and potential therapeutic development.

References

Unraveling Cinnamtannin B1: A Technical Guide to its Structural Elucidaion and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and stereochemical determination of Cinnamtannin B1, a trimeric A-type proanthocyanidin. Found in various species of the Cinnamomum genus, this natural product has garnered significant interest for its diverse biological activities. This document details the key experimental methodologies, presents a consolidated summary of quantitative spectroscopic data, and visualizes the structural relationships and experimental workflows.

Structural Characterization of this compound

The definitive structure of this compound has been established as epicatechin-(2β→O→7,4β→8)-epicatechin-(4β→8)-epicatechin. This complex architecture, featuring both A-type and B-type interflavan linkages, has been meticulously pieced together through a combination of advanced spectroscopic techniques.

Molecular Formula and Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound as C₄₅H₃₆O₁₈.[1] This technique provides a highly accurate mass measurement, which is a fundamental first step in the structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of elucidating the complex connectivity and stereochemistry of this compound. Experiments such as ¹H NMR, ¹³C NMR, DEPTQ-135, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to assign the proton and carbon signals and to establish the linkages between the three epicatechin units.[1][2]

Stereochemistry Determination

The relative and absolute stereochemistry of this compound has been confirmed through a combination of NMR techniques, including ¹H iterative Full Spin Analysis (HiFSA), and Electronic Circular Dichroism (ECD).[1] ECD spectroscopy is particularly powerful for determining the absolute configuration of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light.[1]

Quantitative Data Summary

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, compiled from published literature.[2] These data are crucial for the identification and verification of this compound in natural extracts and synthetic samples.

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, J in Hz)
Unit I (Top)
299.8-
366.54.15 (d, 3.4)
428.93.30 (d, 3.4)
4a106.1-
5155.0-
697.26.01 (s)
7156.4-
8100.2-
8a153.2-
1'131.5-
2'115.06.98 (d, 1.8)
5'115.76.78 (d, 8.2)
6'118.96.85 (dd, 8.2, 1.8)
Unit II (Middle)
279.15.15 (br s)
372.14.28 (m)
436.94.88 (d, 4.0)
4a106.9-
5156.9-
696.06.08 (s)
7157.6-
8107.2-
8a154.5-
1'132.0-
2'115.27.05 (d, 1.8)
5'115.96.80 (d, 8.2)
6'119.16.90 (dd, 8.2, 1.8)
Unit III (Bottom)
280.54.75 (d, 7.8)
367.54.05 (m)
428.52.85 (dd, 16.5, 5.5), 2.75 (dd, 16.5, 8.5)
4a100.1-
5157.0-
695.85.95 (s)
7156.8-
8106.5-
8a155.8-
1'131.8-
2'115.57.10 (d, 1.8)
5'116.16.82 (d, 8.2)
6'119.56.95 (dd, 8.2, 1.8)

Note: Chemical shifts are reported in ppm relative to TMS. Data acquired in Methanol-d₄.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the structural elucidation of this compound.

Isolation and Purification

This compound is typically isolated from the bark of Cinnamomum species. A general workflow for its isolation is as follows:

G start Dried Cinnamomum Bark Powder extraction Extraction with Acetone or Methanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate and Water) concentration->partition chromatography1 Column Chromatography (e.g., Sephadex LH-20) partition->chromatography1 chromatography2 Preparative HPLC (e.g., Reversed-Phase C18) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Figure 1. General workflow for the isolation of this compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

  • Instrument: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or similar.[3]

  • Ionization Mode: Positive ion mode.

  • Mobile Phase: A typical mobile phase is a gradient of water with 0.1% formic acid and acetonitrile.[3]

  • Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

  • Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion ([M+H]⁺), which is then used to calculate the elemental composition. For this compound, the protonated molecule is observed at m/z 865.1980, corresponding to the molecular formula C₄₅H₃₇O₁₈⁺.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker AVANCE II 400 MHz or 900 MHz NMR spectrometer, or equivalent.[1][3]

  • Solvent: Methanol-d₄ is a commonly used solvent.[1]

  • Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).[1]

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

  • ¹³C NMR: Proton-decoupled spectra are acquired to observe all carbon signals. DEPTQ-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire these spectra, which are essential for establishing proton-proton and proton-carbon correlations, respectively. These correlations are pieced together to build the carbon skeleton and determine the points of linkage between the epicatechin units.

  • Data Processing: NMR data is processed using software such as Bruker TopSpin. Chemical shifts are referenced to the residual solvent peak.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Instrument: Jasco J-710 circular dichroism spectrometer or similar.[1]

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) to a concentration that gives a suitable absorbance in the UV-Vis region.

  • Data Acquisition: The ECD spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The sign and intensity of the Cotton effects in the ECD spectrum are compared with those of known related compounds or with theoretically calculated spectra to determine the absolute configuration of the stereocenters.

Structural Relationships and Connectivity

The following diagram illustrates the key structural features and the connectivity of the three epicatechin units in this compound as determined by NMR spectroscopy.

G cluster_unit1 Unit I (Top) cluster_unit2 Unit II (Middle) cluster_unit3 Unit III (Bottom) U1_C2 C2 U2_C8 C8 U1_C2->U2_C8 C2β-O-C7 (A-type) U1_C4 C4 U1_C4->U2_C8 C4β-C8 (A-type) U1_O7 O7 U2_C4 C4 U3_C8 C8 U2_C4->U3_C8 C4β-C8 (B-type)

Figure 2. Interflavan linkages in this compound.

This in-depth guide provides a foundational understanding of the structural elucidation and stereochemistry of this compound. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are working with this or structurally related compounds.

References

The Biosynthesis of Cinnamtannin B1 in Cinnamomum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1 is an A-type trimeric proanthocyanidin found in various species of the genus Cinnamomum.[1][2][3] Proanthocyanidins, also known as condensed tannins, are a class of polyphenolic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[4] this compound, in particular, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Cinnamomum species, supported by quantitative data and detailed experimental protocols for its analysis.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the well-established flavonoid pathway, a major route of secondary metabolism in plants. This pathway can be broadly divided into three stages:

  • Phenylpropanoid Pathway : The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA.

  • Flavanone and Dihydroflavonol Synthesis : p-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, which is then isomerized to naringenin by chalcone isomerase (CHI). Naringenin is a key intermediate that is hydroxylated to produce eriodictyol and subsequently dihydroquercetin.

  • Flavan-3-ol and Proanthocyanidin Synthesis : Dihydroquercetin is reduced to leucocyanidin by dihydroflavonol 4-reductase (DFR). Leucocyanidin serves as a precursor for both (+)-catechin and (-)-epicatechin, the monomeric units of proanthocyanidins. Leucocyanidin can be converted to (+)-catechin by leucoanthocyanidin reductase (LAR). Alternatively, leucocyanidin is oxidized by anthocyanidin synthase (ANS) to cyanidin, which is then reduced by anthocyanidin reductase (ANR) to form (-)-epicatechin.

The formation of the trimeric A-type proanthocyanidin, this compound, involves the polymerization of three epicatechin units. The biosynthesis is proposed to proceed through the formation of a B-type procyanidin dimer (epicatechin-(4β→8)-epicatechin), which then undergoes oxidation to form the characteristic A-type ether linkage (C2→O→C7). A third epicatechin unit is then added to form the trimer. The precise enzymatic control of this polymerization and the formation of the A-type linkage in Cinnamomum species is an area of ongoing research, but it is hypothesized to involve oxidative processes.

This compound Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_proanthocyanidin Proanthocyanidin Polymerization L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone CHS Naringenin Naringenin Naringenin chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX (+)-Catechin (+)-Catechin Leucocyanidin->(+)-Catechin LAR (-)-Epicatechin (-)-Epicatechin Cyanidin->(-)-Epicatechin ANR Procyanidin B2\n(B-type dimer) Procyanidin B2 (B-type dimer) (-)-Epicatechin->Procyanidin B2\n(B-type dimer) Polymerization A-type dimer intermediate A-type dimer intermediate Procyanidin B2\n(B-type dimer)->A-type dimer intermediate Oxidation This compound\n(A-type trimer) This compound (A-type trimer) A-type dimer intermediate->this compound\n(A-type trimer) Addition of Epicatechin 3 x Malonyl-CoA 3 x Malonyl-CoA 3 x Malonyl-CoA->Naringenin chalcone

Caption: Putative biosynthesis pathway of this compound in Cinnamomum species.

Quantitative Data

The concentration of this compound and related proanthocyanidins can vary significantly between different Cinnamomum species and even within different parts of the same plant. The following table summarizes available quantitative data.

Cinnamomum SpeciesPlant PartCompoundConcentrationReference
Cinnamomum burmanniiFruit Pulp (dried)Proanthocyanidins1.27%[5]
Cinnamomum burmanniiFruit Stone (dried)Procyanidins3.47%[5]
Cinnamomum verumBarkThis compoundPresent (quantified with other components)[6][7]
Cinnamomum cassiaBarkThis compoundPresent (quantified with other components)[6][8]

Note: Specific quantitative values for this compound across a wide range of Cinnamomum species and tissues are not extensively reported in publicly available literature. The data presented reflects the presence and general content of proanthocyanidins.

Experimental Protocols

Extraction and Purification of this compound from Cinnamomum Bark

This protocol is a synthesized methodology based on established procedures for tannin extraction from cinnamon bark.[9][10][11]

Materials and Reagents:

  • Dried Cinnamomum bark powder (40 mesh)

  • 96% Ethanol

  • Hexane

  • Ethyl acetate

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Silica gel for column chromatography

  • Sephadex LH-20 for column chromatography

  • HPLC-grade solvents (acetonitrile, acetic acid, water)

Procedure:

  • Maceration:

    • Weigh 100 g of dried, powdered Cinnamomum bark.

    • Macerate the powder in 1 L of 96% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the maceration process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in 500 mL of deionized water.

    • Perform liquid-liquid partitioning sequentially with hexane (3 x 500 mL) to remove nonpolar compounds and then with ethyl acetate (3 x 500 mL).

    • Collect the ethyl acetate fraction, which is enriched with proanthocyanidins.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness.

  • Column Chromatography:

    • Silica Gel Chromatography: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and load it onto a silica gel column pre-equilibrated with a suitable non-polar solvent (e.g., chloroform). Elute the column with a gradient of increasing polarity (e.g., chloroform-methanol mixture) to separate fractions based on polarity. Monitor the fractions by thin-layer chromatography (TLC).

    • Sephadex LH-20 Chromatography: Pool the fractions containing proanthocyanidins (identified by TLC) and concentrate them. Dissolve the concentrated fraction in methanol and apply it to a Sephadex LH-20 column. Elute with methanol to separate compounds based on size. This compound, being a trimer, will elute in specific fractions that can be identified by analytical HPLC.

  • Purity Analysis:

    • Collect the fractions containing this compound and assess their purity using analytical HPLC-DAD.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

HPLC Quantification of this compound

This protocol is adapted from validated HPLC methods for the analysis of A-type proanthocyanidins.[12][13]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 2% Acetic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-20 min, 5-25% B; 20-30 min, 25-50% B; 30-35 min, 50-5% B; followed by a re-equilibration period. The gradient should be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • DAD: 280 nm

    • FLD: Excitation at 272 nm, Emission at 312 nm (for enhanced sensitivity of proanthocyanidins)[14]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of purified this compound (or a commercially available standard) of known concentration (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 5 to 250 µg/mL).

  • Sample Preparation:

    • Accurately weigh about 1 g of the dried plant extract (obtained from the extraction protocol).

    • Dissolve the extract in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Conclusion

This technical guide has provided a comprehensive overview of the biosynthesis of this compound in Cinnamomum species, detailing the key metabolic pathways and precursor molecules. While the general pathway is well-understood as part of flavonoid biosynthesis, further research is needed to elucidate the specific enzymes and regulatory mechanisms involved in the final polymerization and A-type linkage formation in Cinnamomum. The provided quantitative data, though not exhaustive, highlights the presence of this compound and related proanthocyanidins in these species. The detailed experimental protocols for extraction, purification, and HPLC quantification offer a practical framework for researchers in natural product chemistry and drug development to isolate and analyze this promising bioactive compound. Further quantitative studies across a broader range of Cinnamomum species and tissues will be invaluable for a better understanding of the distribution and potential applications of this compound.

References

In-Depth Spectroscopic Analysis of Cinnamtannin B1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1 is an A-type proanthocyanidin, a class of condensed tannins, predominantly found in plants of the Cinnamomum genus, such as Cinnamomum zeylanicum and Cinnamomum cassia.[1][2] As a trimeric procyanidin, it is composed of three epicatechin units.[2] This complex polyphenol has garnered significant interest within the scientific and medical communities due to its wide range of biological activities. Research has highlighted its potential as an antioxidant, antimicrobial, and antithrombotic agent.[3] Furthermore, studies suggest its possible therapeutic applications in managing type 2 diabetes.[3] This guide provides a comprehensive overview of the spectroscopic data analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid in its identification and characterization.

Spectroscopic Data Presentation

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Mass spectrometry provides the molecular weight and elemental composition, while 1D and 2D NMR spectroscopy reveal the intricate connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone in the initial identification of this compound, confirming its molecular weight and providing insights into its structure through fragmentation analysis.

ParameterValueReference
Molecular Formula C₄₅H₃₆O₁₈[4][5]
Molecular Weight 864.76 g/mol [4]
Ionization Mode Electrospray Ionization (ESI)[1][2]
Precursor Ion (LC-MS) m/z [M-H]⁻[1]

Tandem mass spectrometry (MS/MS) of this compound and its isomers typically yields identical fragmentation spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Regions:

Chemical Shift (δ) Range (ppm)Proton Type
6.0 - 7.5 Aromatic protons of the A, B, D, E, G, and H rings
4.0 - 5.5 Protons on oxygen-bearing carbons (e.g., H-2, H-3, H-4)
2.5 - 3.5 Methylene protons (e.g., C-4 methylene group)

Expected ¹³C NMR Spectral Regions:

Chemical Shift (δ) Range (ppm)Carbon Type
140 - 160 Oxygenated aromatic carbons
100 - 135 Unsubstituted and protonated aromatic carbons
65 - 85 Oxygenated aliphatic carbons (C-2, C-3)
~100 Quaternary carbon at C-4a
25 - 40 Aliphatic carbons (C-4)

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its natural sources, such as cinnamon bark, is a multi-step process involving extraction and chromatography.

1. Extraction:

  • Dried and powdered bark of Cinnamomum zeylanicum is subjected to sequential extraction with solvents of increasing polarity, typically starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent such as ethyl acetate or methanol to extract the polyphenolic compounds.[2]

2. Chromatographic Separation:

  • The crude extract is then subjected to a series of chromatographic techniques for purification.[2]

    • Column Chromatography: Initial separation is often performed on silica gel or Sephadex LH-20 columns.[2]

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically achieved using preparative or semi-preparative HPLC, often with a reversed-phase C18 column.[2]

NMR Spectroscopy

High-resolution NMR spectra are acquired to elucidate the structure of the isolated this compound.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or acetone-d₆.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • 1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired.

  • 2D NMR: A suite of 2D NMR experiments is crucial for structural assignment, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[7]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the flavan-3-ol units and determining the overall structure.[7]

Mass Spectrometry

LC-MS is a powerful tool for the analysis of complex mixtures containing this compound and for confirming the identity of the purified compound.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source is typically used.[2]

  • Chromatography: A reversed-phase C18 column is commonly employed for separation. The mobile phase usually consists of a gradient of water and acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization.[2]

  • Mass Analysis: Data is acquired in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.[1]

Visualizations

Chemical Structure of this compound

Cinnamtannin_B1_Structure cluster_unit1 Unit A a a caption Chemical Structure of this compound.

Caption: Chemical Structure of this compound.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Cinnamon Bark extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography (Silica, Sephadex) extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) - Molecular Weight - Formula pure_compound->ms nmr_1d 1D NMR ('H, 'C) - Proton/Carbon Environments pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) - Connectivity pure_compound->nmr_2d data_integration Data Integration ms->data_integration nmr_1d->data_integration nmr_2d->data_integration structure Final Structure data_integration->structure caption Workflow for Isolation and Spectroscopic Analysis.

Caption: Workflow for Isolation and Spectroscopic Analysis.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cinnamtannin This compound inhibition inhibition cinnamtannin->inhibition ros Reactive Oxygen Species (ROS) platelet_aggregation Platelet Aggregation ros->platelet_aggregation oxidative_stress Oxidative Stress ros->oxidative_stress inhibition->ros caption Inhibition of ROS-mediated pathways by this compound.

Caption: Inhibition of ROS-mediated pathways by this compound.

References

Cinnamtannin B1: An In-depth Technical Guide to its Antioxidant and Radical Scavenging Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1, a naturally occurring A-type proanthocyanidin, has garnered significant attention within the scientific community for its potent antioxidant properties.[1][2] Structurally, it is a trimer of flavan-3-ol units, a class of polyphenols widely recognized for their health benefits.[3] Found in various plant species, including Cinnamomum zeylanicum, this compound exhibits a broad spectrum of biological activities, many of which are attributed to its capacity to neutralize free radicals and modulate cellular oxidative stress.[4][5] This technical guide provides a comprehensive overview of the antioxidant and radical scavenging mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and an exploration of the signaling pathways it influences.

Quantitative Antioxidant and Radical Scavenging Activity

The antioxidant efficacy of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an antioxidant, representing the concentration required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity.

AssayIC50 ValueMethod of DetectionSource
DPPH Radical Scavenging36 µMUltraviolet Spectroscopy[6]
DPPH Radical Scavenging0.2 µMElectron Spin Resonance[6]
Ferric Thiocyanate (FTC)Active (No IC50 reported)Spectrophotometry[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key antioxidant assays used to characterize this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of each this compound dilution to separate wells.

    • Add the DPPH solution to each well. The final volume in each well should be consistent.

    • A blank well should be prepared containing only methanol and the DPPH solution.

    • A control for the test compound's color should be prepared with the test compound and methanol (without DPPH).

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is reduced by antioxidants, leading to a decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (or test compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

  • Assay Protocol:

    • Add a small volume of each this compound dilution to separate wells of a 96-well plate.

    • Add the working ABTS•+ solution to each well.

    • Prepare a blank well with the solvent and the working ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

  • IC50 Determination: Determine the IC50 value from a plot of scavenging activity against concentration.

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the superoxide radical (O2•−). The superoxide radical is generated in a non-enzymatic system, and its scavenging is determined by the inhibition of the reduction of nitroblue tetrazolium (NBT) to formazan.

Materials:

  • Nitroblue tetrazolium (NBT)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Phenazine methosulfate (PMS)

  • Tris-HCl buffer (pH 8.0)

  • This compound (or test compound)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of NBT, NADH, and PMS in Tris-HCl buffer.

  • Assay Protocol:

    • In a test tube, mix the NBT solution, NADH solution, and the this compound sample at various concentrations.

    • Initiate the reaction by adding the PMS solution.

    • The total reaction volume is typically 3 ml.

  • Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 5 minutes).

  • Measurement: Measure the absorbance at 560 nm. The decrease in absorbance in the presence of the antioxidant indicates superoxide radical scavenging activity.

  • Calculation of Scavenging Activity:

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Ferric Thiocyanate (FTC) Method

The FTC method is used to determine the amount of peroxide at the initial stage of lipid peroxidation. Peroxides oxidize ferrous ions (Fe2+) to ferric ions (Fe3+), which then form a red complex with thiocyanate. The intensity of the color, measured spectrophotometrically, is proportional to the amount of peroxide.

Materials:

  • Linoleic acid

  • Ethanol

  • Ammonium thiocyanate

  • Ferrous chloride

  • This compound (or test compound)

  • Spectrophotometer

Procedure:

  • Preparation of the Reaction Mixture: A mixture containing the test sample (this compound), linoleic acid, and ethanol is prepared.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 40°C) in the dark.

  • Measurement of Peroxide Value: At regular intervals, an aliquot of the reaction mixture is taken, and ammonium thiocyanate and ferrous chloride are added.

  • Absorbance Reading: After a few minutes, the absorbance of the red-colored complex is measured at 500 nm.[6]

  • Evaluation of Antioxidant Activity: A lower absorbance value compared to the control (without the antioxidant) indicates a higher level of antioxidant activity.

Signaling Pathways and Cellular Mechanisms

This compound's antioxidant activity extends beyond simple radical scavenging and influences intracellular signaling pathways, particularly in the context of platelet activation.[4] Thrombin, a key agonist in thrombosis, induces platelet aggregation through a complex signaling cascade that involves the generation of reactive oxygen species (ROS).[7]

This compound has been shown to inhibit thrombin-induced platelet aggregation by reducing the intracellular levels of ROS.[4] This reduction in oxidative stress, in turn, leads to the inhibition of key tyrosine kinases, Bruton's tyrosine kinase (Btk) and pp60c-Src (Src).[3] The activation of these kinases is a critical downstream event in thrombin receptor signaling that leads to platelet activation and aggregation.[7][8]

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting thrombin-induced platelet aggregation.

CinnamtanninB1_Signaling_Pathway Thrombin Thrombin PAR Thrombin Receptor (PAR) Thrombin->PAR ROS Reactive Oxygen Species (ROS) PAR->ROS Induces Btk Btk (Bruton's tyrosine kinase) ROS->Btk Activates pp60src pp60c-Src ROS->pp60src Activates Platelet_Activation Platelet Activation & Aggregation Btk->Platelet_Activation pp60src->Platelet_Activation CinnamtanninB1 This compound CinnamtanninB1->ROS Inhibits

Caption: this compound's inhibition of thrombin-induced platelet aggregation.

This visualization depicts how thrombin binding to its receptor on platelets triggers the production of ROS. These ROS then act as second messengers to activate the tyrosine kinases Btk and pp60c-Src, leading to a cascade of events that culminates in platelet activation and aggregation. This compound exerts its anti-aggregatory effect by scavenging ROS, thereby preventing the activation of Btk and pp60c-Src and interrupting this signaling pathway.

Conclusion

This compound is a potent natural antioxidant with well-documented radical scavenging capabilities. Its efficacy has been demonstrated through various in vitro assays, and its mechanism of action involves not only the direct neutralization of free radicals but also the modulation of critical intracellular signaling pathways. The ability of this compound to inhibit ROS-mediated platelet activation highlights its potential as a therapeutic agent in the prevention and treatment of thrombotic diseases. Further research is warranted to fully elucidate its in vivo efficacy and to explore its potential in other pathologies associated with oxidative stress. This guide provides a foundational resource for scientists and researchers dedicated to advancing our understanding and application of this promising natural compound.

References

A Technical Guide to the In Vitro Anti-inflammatory Properties of Cinnamtannin B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamtannin B1 (CB1), a type-A proanthocyanidin found in plants of the Cinnamomum genus, is a polyphenolic compound recognized for a variety of biological activities, including antioxidant, antimicrobial, and anti-platelet aggregation effects.[1][2] Emerging research has highlighted its significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This document provides a comprehensive overview of the in vitro anti-inflammatory mechanisms of this compound, detailing its effects on key signaling pathways and inflammatory mediators. It includes structured data from relevant studies, detailed experimental protocols, and visualizations of the molecular pathways and experimental workflows involved.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by modulating critical intracellular signaling cascades that are central to the inflammatory response. The two principal pathways influenced by CB1 are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

Downregulation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, cell proliferation, and survival.[3] In inflammatory conditions, extracellular signals trigger a phosphorylation cascade involving key kinases such as Extracellular signal-Regulated Kinase (ERK), which ultimately leads to the production of pro-inflammatory cytokines and chemokines.[3]

Research demonstrates that this compound can effectively suppress inflammation by targeting this pathway. Specifically, CB1 has been shown to inhibit the phosphorylation of ERK in response to inflammatory stimuli like the antimicrobial peptide LL-37.[4] By preventing the activation of ERK, CB1 effectively blocks the downstream signaling required for the production of key pro-inflammatory chemokines, such as Interleukin-8 (IL-8).[4]

cluster_nucleus stimulus Inflammatory Stimulus (e.g., LL-37) receptor Cell Surface Receptor stimulus->receptor Binds mapk_cascade MAPK Cascade (MEK) receptor->mapk_cascade Activates erk ERK mapk_cascade->erk Phosphorylates p_erk p-ERK (Active) erk->p_erk transcription_factors Transcription Factors (e.g., AP-1) p_erk->transcription_factors Activates cytokine_gene IL-8 Gene Transcription transcription_factors->cytokine_gene Induces cytokine_protein IL-8 Production (Pro-inflammatory Chemokine) cytokine_gene->cytokine_protein cb1 This compound cb1->erk Inhibits Phosphorylation

Caption: this compound inhibits the MAPK/ERK pathway.
Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme COX-2.[5] this compound has been identified as an inhibitor of the NF-κB signaling pathway.[1] By preventing the activation of NF-κB, CB1 can significantly reduce the expression of a broad spectrum of inflammatory mediators, contributing to its potent anti-inflammatory effects. This inhibition helps prevent the downstream effects of osteoclast formation and the generation of reactive oxygen species (ROS).[1]

cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor Binds signaling_complex Signaling Cascade (IKK Complex) receptor->signaling_complex Activates ikb IκBα signaling_complex->ikb Phosphorylates p_ikb p-IκBα ikb->p_ikb nfkb NF-κB (p50/p65) complex IκBα-NF-κB (Inactive) p_ikb->complex Leads to Degradation free_nfkb NF-κB (Active) p_ikb->free_nfkb Releases cytokine_genes Pro-inflammatory Gene Transcription free_nfkb->cytokine_genes Induces cytokines TNF-α, IL-6, COX-2 Production cytokine_genes->cytokines cb1 This compound cb1->signaling_complex Inhibits

Caption: this compound modulation of the NF-κB pathway.

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound in mitigating inflammation has been quantified across various in vitro models. The following tables summarize its inhibitory effects on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokines and Chemokines
Cell LineInflammatory StimulusMarkerConcentration of CB1% Inhibition / EffectReference
HaCaT (Keratinocytes)LL-37 (1 µM)IL-810 µMSignificant reduction[4]
THP-1 (Monocytes)LL-37 (1 µM)IL-810 µMSignificant reduction[4]
Human NeutrophilsfMLP / LPSIL-1βNot specifiedDownregulated release[6][7]
Human NeutrophilsfMLP / LPSIL-8Not specifiedDownregulated release[7]
Human NeutrophilsfMLP / LPSTNF-αNot specifiedDownregulated release[7]
Table 2: Inhibition of Other Inflammatory Mediators and Enzymes
Assay TypeTargetEffect of CB1NotesReference
Neutrophil FunctionSuperoxide Anion GenerationPotent inhibitionCB1 inhibits ROS generation.[6][8]
Neutrophil FunctionElastase ReleasePotent inhibitionDemonstrates effect on tissue-remodeling enzymes.[6][7]
Enzyme InhibitionCyclooxygenase-2 (COX-2)InhibitorReduces synthesis of prostaglandins.[9]
OsteoclastogenesisNFATc1 and c-FosDownregulates expressionInhibits osteoclast formation via NF-κB pathway.[1]

Detailed Experimental Protocols

The following sections describe standardized methodologies for evaluating the in vitro anti-inflammatory properties of this compound.

General Experimental Workflow

The in vitro assessment of anti-inflammatory agents typically follows a structured workflow, from cell preparation to endpoint analysis.

start Start: Cell Culture (e.g., HaCaT, THP-1) plating Cell Seeding (Plate in 24/96-well plates) start->plating pretreatment Pre-treatment (Incubate with this compound at various concentrations) plating->pretreatment stimulation Inflammatory Stimulation (Add LPS, LL-37, etc.) pretreatment->stimulation incubation Incubation (e.g., 24 hours at 37°C, 5% CO2) stimulation->incubation collection Sample Collection (Collect supernatant for cytokine analysis; Lyse cells for protein/RNA) incubation->collection analysis Endpoint Analysis collection->analysis elisa ELISA (Quantify IL-8, TNF-α, etc.) analysis->elisa Cytokines western_blot Western Blot (Analyze p-ERK, IκBα, etc.) analysis->western_blot Proteins griess_assay Griess Assay (Measure Nitric Oxide) analysis->griess_assay Mediators end Data Interpretation & Conclusion elisa->end western_blot->end griess_assay->end

Caption: General workflow for in vitro anti-inflammatory assays.
Cell Culture and Treatment

  • Cell Lines: Human keratinocyte (HaCaT) and human monocyte (THP-1) cell lines are commonly used.[4] They are maintained in appropriate media (e.g., DMEM for HaCaT, RPMI-1640 for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Cells are seeded into multi-well plates at a predetermined density.

    • After allowing cells to adhere (typically 24 hours), the culture medium is replaced.

    • Cells are pre-treated with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 1-2 hours).

    • Inflammation is induced by adding a stimulating agent, such as LL-37 (1 µM), to the culture medium.[4] A vehicle control (e.g., DMSO) is run in parallel.

    • The cells are incubated for a further period (e.g., 24 hours) before sample collection.

Quantification of Cytokines (ELISA)
  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-8) in the cell culture supernatant.[4]

  • Procedure:

    • After the incubation period, cell culture supernatants are collected and centrifuged to remove cellular debris.

    • Commercially available ELISA kits for the target cytokine (e.g., human IL-8) are used according to the manufacturer's instructions.

    • Briefly, supernatants and standard solutions are added to microplate wells pre-coated with a capture antibody.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution.

    • The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The concentration of the cytokine in the samples is calculated by interpolating from the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: Western blotting is employed to detect and quantify the levels of specific proteins, particularly the phosphorylated (active) forms of signaling molecules like ERK, to elucidate the mechanism of action.[4]

  • Procedure:

    • After treatment, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE and then transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-ERK or anti-total-ERK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to concurrently inhibit the MAPK and NF-κB signaling pathways allows it to suppress a wide range of inflammatory responses, from the production of pro-inflammatory cytokines and chemokines to the release of tissue-damaging enzymes by immune cells.[1][4][7] The quantitative data demonstrate potent activity at micromolar concentrations in various cell types.

These findings establish this compound as a promising candidate for the development of novel anti-inflammatory therapeutics. Future research should focus on its bioavailability, in vivo efficacy in animal models of inflammatory diseases, and comprehensive safety profiling to pave the way for potential clinical applications. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this natural compound.

References

Cinnamtannin B1: A Deep Dive into its Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamtannin B1, a naturally occurring proanthocyanidin found in cinnamon and other plants, has emerged as a promising candidate in oncology research. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cell lines, providing a comprehensive resource for researchers and drug development professionals. The document details its effects on cell viability, cell cycle progression, and apoptosis, and elucidates its impact on key signaling pathways.

Core Efficacy: Inhibition of Cancer Cell Growth

This compound has demonstrated significant dose-dependent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various cancer types, highlighting its broad-spectrum potential.

Cancer TypeCell LineIC50 (µM)Citation
Colon CancerDLD-132.4 ± 3.3[1]
COLO 20135.0 ± 1.3[1]
HCT-11658.8[1]
HT2919.7[2]
MelanomaA3756.3[2]
G3618.1[2]
LOX3.4[2]
Bladder Cancer563710 (mg/ml)[3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing cell cycle arrest and apoptosis, and modulating critical signaling pathways that govern cell survival and proliferation.

Induction of Cell Cycle Arrest

Studies have shown that this compound can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. In colon cancer cell lines DLD-1 and COLO 201, treatment with this compound resulted in a significant arrest of cells in the G2/M phase of the cell cycle. This disruption of the normal cell division process is a key aspect of its antiproliferative activity.[1]

Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MCitation
DLD-1Vehicle35.844.419.8[1]
This compound (40 µM)37.730.232.1[1]
COLO 201Vehicle43.836.419.8[1]
This compound (40 µM)42.123.234.7[1]
Triggering Apoptosis: The Intrinsic Pathway

A crucial component of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis. Evidence points towards the activation of the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

This compound treatment has been shown to upregulate the expression of the pro-apoptotic protein Bak while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria into the cytosol, a key event that triggers the caspase cascade and ultimately leads to apoptosis.[1] The tumor suppressor protein p53 also appears to play a role in this process.[1]

CB1 This compound p53 p53 CB1->p53 activates Bcl2 Bcl-2 p53->Bcl2 inhibits Bak Bak p53->Bak activates CytoC Cytochrome c (release) Bcl2->CytoC inhibits Bak->CytoC promotes Caspase Caspase Cascade CytoC->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis induces

This compound Induced Apoptotic Pathway
Modulation of Key Signaling Pathways

Beyond the intrinsic apoptotic pathway, this compound is believed to influence other critical signaling cascades that are often dysregulated in cancer.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. While direct mechanistic studies on this compound are ongoing, many natural compounds with similar structures are known to inhibit this pathway, leading to decreased cancer cell survival.[4]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus, influencing processes like cell proliferation, differentiation, and apoptosis. Natural products have been shown to modulate this pathway, and it is a potential target for this compound.[5]

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Constitutive activation of NF-κB is a hallmark of many cancers. Cinnamon extracts have been shown to inhibit NF-κB activity, suggesting another avenue through which this compound may exert its anticancer effects.[6]

cluster_0 Cellular Processes Proliferation Cell Proliferation Survival Cell Survival Apoptosis_p Apoptosis CB1 This compound CB1->Apoptosis_p induces PI3K_Akt PI3K/Akt Pathway CB1->PI3K_Akt inhibits MAPK MAPK Pathway CB1->MAPK modulates NFkB NF-kB Pathway CB1->NFkB inhibits PI3K_Akt->Survival promotes MAPK->Proliferation regulates NFkB->Survival promotes

This compound's Influence on Major Signaling Pathways

Experimental Protocols

To facilitate further research, this section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

start Seed Cells treat Treat with This compound start->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance solubilize->read start Treat Cells harvest Harvest & Wash Cells start->harvest fix Fix Cells harvest->fix stain Stain with PI/RNase fix->stain analyze Flow Cytometry Analysis stain->analyze extract Protein Extraction quantify Protein Quantification extract->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Ab Incubation block->primary secondary Secondary Ab Incubation primary->secondary detect Detection secondary->detect

References

Cinnamtannin B1: A Technical Whitepaper on its Potential as a Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Cyclooxygenase-2 (COX-2) is a key inducible enzyme responsible for the production of pro-inflammatory prostaglandins, making it a validated and high-value target for anti-inflammatory drug development. While selective COX-2 inhibitors (Coxibs) have achieved significant clinical success, the search for novel scaffolds with improved safety and efficacy profiles continues. This document provides a comprehensive technical overview of Cinnamtannin B1, a natural A-type proanthocyanidin, and evaluates its potential as a COX-2 inhibitor.

This compound demonstrates direct inhibitory activity against the COX-2 enzyme in vitro.[1][2][3][4][5][6][7] Mechanistically, its anti-inflammatory effects appear to be mediated through the downregulation of key pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for the transcriptional activation of the PTGS2 gene (encoding COX-2).[8][9][10] Preclinical in vivo studies corroborate these findings, showing that this compound reduces inflammation and the expression of pro-inflammatory cytokines.[8] This whitepaper consolidates the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the underlying molecular pathways to support further investigation into this compound as a promising lead compound for a new class of anti-inflammatory agents.

Introduction to this compound and the COX-2 Target

This compound is a trimeric A-type proanthocyanidin found in several plant species, most notably in the bark of Cinnamomum trees.[1][4][5][11] Structurally, it is a polyphenol composed of three epicatechin units with a unique A-type double linkage between two of the units.[6] This class of compounds is known for a wide range of biological activities, including antioxidant, antimicrobial, and anti-platelet aggregation effects.[9][12]

The cyclooxygenase (COX) enzyme exists in two primary isoforms. COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions like gastric cytoprotection and platelet aggregation.[13] In contrast, COX-2 is typically absent in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines, growth factors, and bacterial endotoxins (e.g., lipopolysaccharide, LPS).[13][14] Upon induction, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor for pro-inflammatory prostaglandins like PGE2, which mediate pain, fever, and inflammation.[15][16] The rationale for developing selective COX-2 inhibitors is to provide potent anti-inflammatory effects while sparing COX-1 activity, thereby reducing the risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][17][18]

Quantitative Data on COX-2 Inhibition

The primary evidence for this compound's activity against COX-2 comes from in vitro enzyme activity assays. A key study by Killday et al. (2011) demonstrated that this compound possesses significant inhibitory activity against COX-2 at micromolar concentrations.[1][2] Further data quantifies this inhibition at various concentrations.

Table 1: In Vitro COX-2 Inhibitory Activity of this compound

CompoundAssay SystemConcentration% Inhibition of COX-2 ActivityReference
This compoundSf9 cells10 µg/mL (~11.6 µM)19%[19]
This compoundSf9 cells100 µg/mL (~116 µM)27%[19]
This compoundSf9 cells1000 µg/mL (~1.16 mM)86%[19]

Note: Molecular weight of this compound is 864.76 g/mol .

Data Interpretation: The available data confirms a dose-dependent inhibition of COX-2 by this compound. While a specific IC50 value has not been published in the reviewed literature, the significant activity at micromolar concentrations establishes it as a valid hit for further investigation.

Critical Data Gap: No data on the inhibitory activity of this compound against the COX-1 isoform is currently available. This is a crucial missing parameter, as the ratio of IC50 values (IC50 COX-1 / IC50 COX-2), known as the Selectivity Index (SI), is the primary determinant of a compound's COX-2 selectivity.[20] Future research should prioritize assessing COX-1 inhibition to determine the selectivity profile of this compound.

Mechanism of Action: Signaling Pathway Modulation

This compound's anti-inflammatory properties extend beyond direct enzyme inhibition and involve the suppression of upstream signaling pathways that control COX-2 expression.

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli (e.g., LPS, TNF-α) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including PTGS2 (COX-2).[14] this compound has been shown to inhibit the NF-κB signaling pathway, which would lead to a downstream reduction in COX-2 protein expression.[9] This mechanism is supported by studies on related constituents from Cinnamomum cassia, which block the expression of COX-2 and NF-κB.[14][21]

Downregulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are also pivotal in mediating inflammatory responses. Activation of these pathways by inflammatory cues leads to the phosphorylation of transcription factors that promote COX-2 expression. This compound has been demonstrated to attenuate inflammation by down-regulating the MAPK pathway, specifically through the inhibition of Extracellular signal-Regulated Kinase (ERK) phosphorylation.[8] This action disrupts the signaling chain, leading to reduced inflammatory gene expression. Studies on cinnamaldehyde, another cinnamon-derived compound, confirm that MAPK signaling inhibition is an effective mechanism for suppressing COX-2 expression.[10]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, p38, JNK) TLR4->MAPK_cascade IKK IKK TLR4->IKK AP1 AP-1 MAPK_cascade->AP1 IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB P IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation CinnamtanninB1 This compound CinnamtanninB1->MAPK_cascade Inhibits CinnamtanninB1->IKK Inhibits COX2_protein COX-2 Protein CinnamtanninB1->COX2_protein Inhibits COX2_gene COX-2 Gene (PTGS2) NFkB_nuc->COX2_gene Transcription AP1->COX2_gene Transcription COX2_gene->COX2_protein PGE2 Prostaglandins (e.g., PGE2) COX2_protein->PGE2 Arachidonic Acid Inflammation Inflammation PGE2->Inflammation

Figure 1: this compound's dual mechanism of action on the COX-2 pathway.

Detailed Experimental Protocols

The following sections describe standardized protocols for assessing the potential of compounds like this compound as COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay determines the direct inhibitory effect of a test compound on the peroxidase activity of purified COX-1 and COX-2 enzymes.[20][22][23]

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-610 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in cold assay buffer according to the supplier's instructions.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells. Include wells for "100% initial activity" (enzyme + solvent) and "background" (no enzyme).

  • Inhibitor Addition: Add serial dilutions of this compound to the inhibitor wells. Add an equivalent volume of solvent (e.g., DMSO) to the control wells.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells, followed immediately by the addition of the colorimetric probe (TMPD).

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the rate of TMPD oxidation.

  • Data Analysis:

    • Calculate the initial reaction rate for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the solvent control.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

COX_Assay_Workflow Start Start Prep Prepare Reagents (Enzymes, Buffer, Heme, Substrate, Compound) Start->Prep Plate Plate Setup (Buffer, Heme, COX-1/2) Prep->Plate Add_Cmpd Add this compound & Vehicle Controls Plate->Add_Cmpd Incubate Pre-incubate (15 min, RT) Add_Cmpd->Incubate Initiate Initiate Reaction (Add Arachidonic Acid & TMPD) Incubate->Initiate Read Measure Absorbance (590 nm, Kinetic) Initiate->Read Analyze Data Analysis (% Inhibition, IC50) Read->Analyze End End Analyze->End

Figure 2: Experimental workflow for the in vitro COX colorimetric assay.
Western Blot for COX-2 Protein Expression

This protocol is used to determine if this compound can suppress the de novo synthesis of the COX-2 protein in cells stimulated with an inflammatory agent like LPS.[14][24][25][26]

Materials:

  • Cell line capable of inducing COX-2 (e.g., RAW 264.7 mouse macrophages).

  • Cell culture medium, FBS, and antibiotics.

  • Lipopolysaccharide (LPS).

  • This compound.

  • RIPA lysis buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody: anti-COX-2 (e.g., mouse monoclonal).

  • Primary antibody: anti-β-actin (loading control).

  • Secondary antibody: HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 12-24 hours to induce COX-2 expression. Include untreated and LPS-only controls.

  • Protein Extraction: Lyse the cells with RIPA buffer, collect the lysates, and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane for β-actin as a loading control. Quantify the band intensities using densitometry software and normalize the COX-2 signal to the β-actin signal.

Prostaglandin E2 (PGE2) Quantification by ELISA

This assay measures the production of PGE2, the direct enzymatic product of COX-2, in the supernatant of cultured cells to assess the functional inhibition of the COX-2 pathway.[16][27][28][29]

Materials:

  • Cell culture and treatment reagents (as in 4.2).

  • Commercial Prostaglandin E2 ELISA Kit.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Culture and Treatment: Treat cells as described in the Western Blot protocol (4.2).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • ELISA:

    • Perform the competitive ELISA according to the manufacturer's protocol.

    • Briefly, add standards, controls, and collected supernatant samples to the wells of the antibody-pre-coated microplate.

    • Add HRP-conjugated PGE2 and incubate. During this time, the HRP-conjugate and the PGE2 in the sample will compete for binding to the capture antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate to allow for color development. The color intensity will be inversely proportional to the amount of PGE2 in the sample.

    • Add a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of PGE2 in each sample by interpolating from the standard curve generated with known concentrations of PGE2.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising natural compound with the potential to act as a COX-2 inhibitor for the management of inflammatory conditions. Its multifaceted mechanism of action, involving both direct enzyme inhibition and the suppression of critical upstream NF-κB and MAPK signaling pathways, makes it an attractive candidate for further development.

However, to advance this compound from a promising hit to a viable drug lead, several key research areas must be addressed:

  • Determination of COX-1/COX-2 Selectivity: A comprehensive enzymatic assay to determine the IC50 of this compound against both COX-1 and COX-2 is imperative to establish its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound could identify the key structural motifs responsible for COX-2 inhibition and potentially lead to compounds with enhanced potency and selectivity.

  • Pharmacokinetics and Bioavailability: Studies are needed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its suitability for systemic administration.

  • In Vivo Efficacy in Disease Models: Evaluation of this compound in established animal models of COX-2-driven diseases, such as rheumatoid arthritis or inflammatory pain, is necessary to validate its therapeutic potential.

References

The Multifaceted Biological Activities of Cinnamtannin B1 and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1 (CTB-1), a naturally occurring A-type proanthocyanidin, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. Found in various plant sources, including Cinnamomum species, CTB-1 and its isomers have demonstrated promising potential in several therapeutic areas, ranging from oncology to metabolic disorders. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its isomers, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Biological Activities

The biological efficacy of this compound and its isomers has been quantified across various in vitro assays. The following tables summarize the key findings, providing a comparative look at their potency in different biological contexts.

Table 1: Cytotoxic and Anti-proliferative Activities
Compound/FractionCell LineAssayActivity MetricValueReference
This compoundDLD-1 (Colon Cancer)MTTEC5032.4 ± 3.3 µM[1]
This compoundCOLO 201 (Colon Cancer)MTTEC5035.0 ± 1.3 µM[1]
This compoundHCT-116 (WT p53, Colon Cancer)MTTEC5058.8 ± 1.6 µM[1]
This compoundHCT-116 (p53 null, Colon Cancer)MTTEC50106.1 ± 5.8 µM[1]
Procyanidin Fraction (containing this compound and Aesculitannin B)SW480 (Colorectal Carcinoma)Neutral Red UptakeIC5046 µM[2]
Table 2: Antioxidant Activity
CompoundAssayActivity MetricValueReference
This compoundDPPH Radical Scavenging (Ultraviolet Spectroscopy)IC5036 µM[3]
This compoundDPPH Radical Scavenging (Electron Spin Resonance)IC500.2 µM[3]

Key Signaling Pathways

This compound and its isomers exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways identified in the literature.

Apoptotic Pathway of this compound in Colon Cancer

This compound has been shown to induce apoptosis in colon cancer cells through the modulation of key survival and apoptotic proteins.[1] The pathway involves the upregulation of p53, which in turn affects the expression of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of the caspase cascade.

CTB1 This compound p53 p53 Activation CTB1->p53 Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Bak Bak (pro-apoptotic) Upregulation p53->Bak CytoC Cytochrome c Release Bcl2->CytoC Bak->CytoC Apoptosis Apoptosis CytoC->Apoptosis

This compound-induced apoptotic pathway in colon cancer cells.
Autophagy Pathway of Cinnamtannin D1 in Pancreatic β-Cells

Cinnamtannin D1 has demonstrated a protective effect in pancreatic β-cells against glucolipotoxicity-induced apoptosis by enhancing autophagy.[4][5][6][7] This process is mediated through the activation of the AMPK/mTOR/ULK1 pathway and the Keap1/Nrf2 antioxidant signaling pathway.

CD1 Cinnamtannin D1 AMPK AMPK Activation CD1->AMPK mTOR mTOR Inhibition AMPK->mTOR ULK1 ULK1 Activation mTOR->ULK1 Autophagy Autophagy Enhancement ULK1->Autophagy Keap1_Nrf2 Keap1/Nrf2 Pathway Activation Autophagy->Keap1_Nrf2 Protection Protection against Glucolipotoxicity-induced Apoptosis Autophagy->Protection Keap1_Nrf2->Protection

Cinnamtannin D1-mediated autophagy and cell protection pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the protocols described in the referenced literature.

MTT Assay for Cell Viability

This protocol is adapted from the study by Carriere et al. (2018) for assessing the effect of this compound on the viability of colon cancer cells.[1]

Objective: To determine the half-maximal effective concentration (EC50) of this compound.

Materials:

  • DLD-1, COLO 201, or HCT-116 colon cancer cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for 24, 48, or 72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.

DPPH Radical Scavenging Assay

This protocol is based on the method described by Taher et al. for evaluating the antioxidant activity of this compound.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (50 µM in methanol)

  • Methanol

  • UV-Vis spectrophotometer or Electron Spin Resonance (ESR) spectrometer

Procedure (UV Spectroscopy):

  • Prepare different concentrations of this compound in methanol.

  • Add 200 µL of each this compound solution to 3.8 mL of the DPPH methanol solution.

  • Vortex the mixture and incubate for 30 minutes in the dark at room temperature.

  • Measure the absorbance at 517 nm.

  • A control sample containing methanol instead of the this compound solution is also measured.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration.

  • The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.

Procedure (ESR Spectroscopy):

  • Prepare different concentrations of this compound in ethanol.

  • Add 100 µL of each this compound solution to 100 µL of a 39.43 µM DPPH ethanolic solution.

  • Shake the mixture for 10 seconds.

  • Transfer the mixture to a flat cell for ESR analysis to determine the amount of remaining DPPH radical.

  • Calculate the scavenging activity and determine the IC50 value.

Western Blot Analysis

This protocol is a representative workflow for analyzing protein expression changes induced by this compound, as performed in studies such as Carriere et al. (2018).[1]

Objective: To detect changes in the expression of specific proteins (e.g., p53, Bcl-2, Bak) in response to this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol, based on standard methods used in studies like Carriere et al. (2018), is for quantifying apoptosis induced by this compound.[1]

Objective: To differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including both adherent and floating cells) after treatment with this compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound has demonstrated significant biological activities, particularly in the realms of cancer and antioxidant protection. The available quantitative data underscores its potential as a lead compound for drug development. Its isomer, Cinnamtannin D1, also shows promise in the context of metabolic diseases by modulating autophagy. However, the biological activities of other isomers like aesculitannin B and lindetannin remain less explored, representing a key area for future research. Further in-depth studies are warranted to fully elucidate the structure-activity relationships among these isomers, expand the scope of their tested biological activities, and validate the in vitro findings in preclinical and clinical settings. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for researchers aiming to contribute to this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cinnamtannin B1 from Laurus nobilis Wood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1, an A-type proanthocyanidin, is a significant bioactive compound found in the wood of Laurus nobilis (bay laurel).[1][2][3] This molecule has garnered considerable interest within the scientific and pharmaceutical communities due to its potent antioxidant, antimicrobial, and anti-platelet aggregation properties.[4] Furthermore, research suggests its potential therapeutic applications in managing conditions such as type 2 diabetes and certain cancers, primarily through the modulation of signaling pathways involving cytosolic free Ca2+ concentration, reactive oxygen species (ROS) generation, and protein tyrosine phosphorylation.[5][4][6]

These application notes provide detailed protocols for the extraction and purification of this compound from Laurus nobilis wood, presenting quantitative data to guide researchers in optimizing their yields. The included diagrams offer a visual representation of the experimental workflow and the key signaling pathways influenced by this compound.

Quantitative Data Summary

The yield of this compound from Laurus nobilis wood is subject to variability based on factors such as the gender of the tree and the time of harvest.[1][2] The following tables summarize the key quantitative data related to the extraction and purification of this compound.

Table 1: Ethyl Acetate Extraction Yields from Laurus nobilis Wood

ParameterValueReference
Ethyl Acetate Extraction Yield0.3 - 0.6% (w/w)[1]

Table 2: this compound Content in Ethyl Acetate Extracts of Laurus nobilis Wood

Plant MaterialThis compound Content (mg/kg of wood)Reference
Female Trees42 - 242 mg/kg[1]
Male TreesTraces - 100 mg/kg[1]
August Harvest~300 mg/kg[1]
April Harvest (different tree)~40 mg/kg[1]

Table 3: Comparative Recovery of this compound by Different Purification Methods

Purification MethodRecovery RateReference
Conventional Column Chromatography (Silica Gel & Size-Exclusion)64%[1][2]
Fast Centrifugal Partition Chromatography (FCPC)96%[1][2]

Experimental Protocols

The following protocols detail the extraction and purification of this compound from Laurus nobilis wood.

Protocol 1: Extraction of this compound from Laurus nobilis Wood

This protocol describes a two-step solvent extraction process to obtain an ethyl acetate extract enriched with this compound.

Materials and Equipment:

  • Dried and powdered Laurus nobilis wood

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Defatting: Place the powdered Laurus nobilis wood into a round-bottom flask. Add dichloromethane in a sufficient volume to immerse the plant material.

  • Reflux the mixture for 2 hours to remove non-polar compounds.[6][7]

  • After reflux, filter the mixture to separate the wood residue from the dichloromethane extract. The dichloromethane fraction can be discarded.

  • Extraction: Transfer the defatted wood residue back into a clean round-bottom flask. Add ethyl acetate in a sufficient volume to immerse the material.

  • Reflux the mixture with ethyl acetate for 2 hours.[6][7]

  • Filter the mixture to collect the ethyl acetate extract.

  • Concentrate the ethyl acetate extract using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound-containing extract.[7]

Protocol 2: Purification of this compound

This section outlines two methods for the purification of this compound from the crude ethyl acetate extract.

Materials and Equipment:

  • Crude ethyl acetate extract

  • Silica gel 60

  • Sephadex LH-20

  • Glass chromatography columns

  • Solvents: Chloroform (CHCl₃), Ethanol (EtOH), Methanol (MeOH)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system for analysis and semi-preparative purification

Procedure:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Pack a chromatography column with silica gel 60.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity using chloroform-ethanol mixtures.[7]

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Size-Exclusion Chromatography:

    • Pool the this compound-rich fractions from the silica gel column and concentrate them.

    • Pack a chromatography column with Sephadex LH-20.

    • Load the concentrated fractions onto the column.

    • Elute the column with methanol.[7]

    • Collect fractions and analyze by HPLC to identify those with the highest purity of this compound.

  • Semi-preparative HPLC (Optional):

    • For higher purity, subject the purest fractions from the Sephadex column to semi-preparative HPLC.

FCPC has been shown to provide a significantly higher recovery of technical-grade this compound.[1][2]

Materials and Equipment:

  • Crude ethyl acetate extract

  • FCPC instrument

  • Appropriate biphasic solvent system (to be determined empirically based on the extract's characteristics)

Procedure:

  • Dissolve the crude ethyl acetate extract in a suitable solvent.

  • Prepare the selected biphasic solvent system for the FCPC.

  • Equilibrate the FCPC system with the stationary phase.

  • Inject the sample solution into the FCPC system.

  • Perform the separation by pumping the mobile phase through the system.

  • Collect fractions and monitor the effluent for the presence of this compound using an appropriate detector (e.g., UV-Vis).

  • Analyze the collected fractions by HPLC to confirm the purity of this compound.

Visualizations

Experimental Workflow

Extraction_Workflow Start Laurus nobilis Wood (Powdered) Defatting Reflux with Dichloromethane (2h) Start->Defatting Filtering1 Filter Defatting->Filtering1 Wood_Residue Defatted Wood Residue Filtering1->Wood_Residue Discard_DCM Dichloromethane Extract (Discard) Filtering1->Discard_DCM Extraction Reflux with Ethyl Acetate (2h) Wood_Residue->Extraction Filtering2 Filter Extraction->Filtering2 EtOAc_Extract Ethyl Acetate Extract Filtering2->EtOAc_Extract Concentration Concentrate (Rotary Evaporator) EtOAc_Extract->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification MethodA Conventional Chromatography (Silica Gel, Sephadex) Purification->MethodA MethodB Fast Centrifugal Partition Chromatography (FCPC) Purification->MethodB Pure_CB1 Pure this compound MethodA->Pure_CB1 MethodB->Pure_CB1

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways Modulated by this compound

Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes CB1 This compound ROS Reactive Oxygen Species (ROS) Generation CB1->ROS Inhibits Ca2 Cytosolic Free Ca²⁺ Concentration CB1->Ca2 Modulates PTP Protein Tyrosine Phosphorylation CB1->PTP Modulates Platelet_Aggregation Platelet Aggregation CB1->Platelet_Aggregation Inhibits Apoptosis Apoptosis (in tumor cells) CB1->Apoptosis Induces Antioxidant Antioxidant Activity CB1->Antioxidant Exhibits ROS->Platelet_Aggregation Promotes Ca2->Platelet_Aggregation Promotes PTP->Platelet_Aggregation Regulates

Caption: Signaling Pathways Modulated by this compound.

Disclaimer: These protocols are intended for research purposes only by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and operating laboratory equipment.

References

High-Yield Purification of Cinnamtannin B1 Using Fast Centrifugal Partition Chromatography (FCPC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Cinnamtannin B1, an A-type proanthocyanidin, is a natural polyphenolic compound found in various plants, including species of Cinnamomum and Laurus nobilis.[1][2][3] It has garnered significant interest from researchers and drug development professionals due to its wide range of biological activities, including antioxidant, anti-inflammatory, and potential antidiabetic properties.[4][5] The complex structure of this compound and the presence of closely related isomers in natural extracts pose a significant challenge for its efficient purification. Traditional purification methods involving silica gel and size-exclusion chromatography often result in lower recovery rates, around 64%.[1]

Fast Centrifugal Partition Chromatography (FCPC) has emerged as a highly effective liquid-liquid chromatography technique for the purification of natural products.[6] This method avoids the use of solid stationary phases, thereby minimizing irreversible sample adsorption and leading to higher recovery rates. This application note describes a high-yield protocol for the purification of this compound from an ethyl acetate extract of Laurus nobilis (laurel) wood, achieving a recovery of up to 96% for a technical-grade product, which can be further polished using preparative High-Performance Liquid Chromatography (HPLC).[1]

Instrumentation and Materials

  • Fast Centrifugal Partition Chromatograph (FCPC)

  • Preparative High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)

  • Rotary Evaporator

  • Freeze Dryer

  • Analytical HPLC system

  • Solvents: n-Hexane, Ethyl Acetate, Methanol, Water (all HPLC grade)

  • This compound standard (for comparison)

Experimental Protocols

1. Plant Material and Extraction

An ethyl acetate extract of Laurus nobilis wood serves as the starting material for the purification of this compound.

2. FCPC Purification Protocol

The FCPC technique separates compounds based on their differential partitioning between two immiscible liquid phases. The selection of a suitable two-phase solvent system is critical for successful separation.

  • Solvent System Selection: Based on the polarity of this compound and successful separations of similar proanthocyanidins, a quaternary solvent system of n-Hexane:Ethyl Acetate:Methanol:Water (HEMWat) is recommended. The optimal ratio should be determined empirically, with a common starting point being in the range of 1:1:1:1 to 4:5:4:5 (v/v/v/v) .

  • Preparation of Two-Phase System:

    • Mix the selected volumes of n-hexane, ethyl acetate, methanol, and water in a separatory funnel.

    • Shake the funnel vigorously for several minutes to ensure thorough mixing and equilibration.

    • Allow the two phases to separate completely. The upper phase will be the stationary phase, and the lower phase will be the mobile phase (this can be reversed depending on the desired mode of operation).

    • Degas both phases by sonication before use.

  • FCPC Operational Parameters:

    • Stationary Phase Loading: Fill the FCPC rotor with the stationary phase (upper phase) at a low rotational speed (e.g., 500 rpm).

    • Rotor Speed: Increase the rotational speed to the desired setpoint (e.g., 1500-2000 rpm).

    • Mobile Phase Pumping: Pump the mobile phase (lower phase) through the system until the stationary phase is displaced and hydrodynamic equilibrium is reached.

    • Sample Injection: Dissolve the crude ethyl acetate extract in a small volume of the mobile phase and inject it into the FCPC system.

    • Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions of the eluent. Monitor the separation using a UV detector at 280 nm.

    • Stationary Phase Extrusion: After the elution of the target compounds, stop the mobile phase flow and extrude the stationary phase from the rotor to recover any retained compounds.

3. Preparative HPLC Purification

Fractions from the FCPC containing this compound are pooled, concentrated, and further purified by preparative HPLC.

  • Column: A reversed-phase C18 column is suitable for the purification of this compound.

  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is typically used.

  • Gradient Program:

    • Start with a low percentage of solvent B (e.g., 20%).

    • Increase the percentage of solvent B linearly to elute this compound.

    • A final wash with a high percentage of solvent B is necessary to clean the column.

  • Detection: Monitor the elution at 280 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain pure this compound as a solid.

4. Purity Analysis

The purity of the final product should be confirmed by analytical HPLC and compared with a this compound standard.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting MaterialRecovery RatePurityReference
Traditional Chromatography (Silica Gel, Size-Exclusion)Laurel Wood Ethyl Acetate Extract64%Not Specified[1]
FCPC followed by Preparative HPLCLaurel Wood Ethyl Acetate Extract96% (technical grade from FCPC)>95% (after HPLC)[1]

Table 2: Proposed FCPC and Preparative HPLC Parameters

ParameterFCPCPreparative HPLC
Solvent/Mobile Phase n-Hexane:Ethyl Acetate:Methanol:WaterWater (A) and Methanol (B) with 0.1% Formic Acid
Stationary Phase Upper phase of HEMWat systemC18 reversed-phase column
Flow Rate 5-10 mL/min (preparative scale)10-20 mL/min (preparative scale)
Rotational Speed 1500-2000 rpmN/A
Detection Wavelength 280 nm280 nm
Sample Loading Gram-scaleMilligram-scale

Visualizations

FCPC_Purification_Workflow cluster_extraction Extraction cluster_fcpc FCPC Purification cluster_hplc Preparative HPLC cluster_analysis Analysis Laurel_Wood Laurus nobilis Wood Ethyl_Acetate_Extraction Ethyl Acetate Extraction Laurel_Wood->Ethyl_Acetate_Extraction Crude_Extract Crude Ethyl Acetate Extract Ethyl_Acetate_Extraction->Crude_Extract FCPC Fast Centrifugal Partition Chromatography (FCPC) Crude_Extract->FCPC CB1_Fractions This compound Enriched Fractions FCPC->CB1_Fractions Prep_HPLC Preparative HPLC CB1_Fractions->Prep_HPLC Pure_CB1 Pure this compound (>95%) Prep_HPLC->Pure_CB1 Analysis Purity Analysis (Analytical HPLC) Pure_CB1->Analysis

Caption: Workflow for the high-yield purification of this compound.

The combination of Fast Centrifugal Partition Chromatography and preparative HPLC provides a robust and high-yield method for the purification of this compound from natural sources. The significant increase in recovery compared to traditional methods makes this approach highly suitable for obtaining the quantities of pure compound required for further research and development in the pharmaceutical and nutraceutical industries. The detailed protocol and parameters provided in this application note serve as a valuable starting point for researchers aiming to isolate this compound and other similar proanthocyanidins.

References

Application Note: Quantification of Cinnamtannin B1 in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1 is an A-type proanthocyanidin found in various plant species, notably in the bark of Cinnamomum trees and the wood of Laurus nobilis (laurel).[1][2] This complex polyphenol has garnered significant interest within the scientific community due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties.[3] In vitro research has indicated that this compound acts as a cyclooxygenase-2 (COX-2) inhibitor, suggesting its potential in the development of novel anti-inflammatory therapeutics.[2] Furthermore, it has been shown to modulate platelet aggregation, indicating possible applications in cardiovascular health.[3]

Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal medicines, quality control of nutraceuticals, and for pharmacokinetic and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the separation and quantification of this compound from complex plant matrices. This application note provides a detailed protocol for the extraction and subsequent quantification of this compound by HPLC.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from dried plant material, such as cinnamon bark or laurel wood.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Cinnamomum cassia bark, Laurus nobilis wood)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or nylon)

Procedure:

  • Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 100% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure exhaustive extraction.

  • Combine all the supernatants and concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

  • Filter the re-dissolved extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Quantification of this compound

This section outlines the HPLC conditions for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    25 60 40
    30 10 90
    35 10 90
    40 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm[4]

  • Injection Volume: 10 µL

  • Reference Standard: this compound (purity ≥95%)[2]

Calibration Curve:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

Quantification:

  • Inject the prepared plant extract sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.

Method Validation

For reliable and accurate results, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Evaluated by replicate injections of a standard solution and expressed as the relative standard deviation (RSD), which should be <2%.

  • Accuracy: Determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix. The recovery should be within 98-102%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be confirmed by comparing the chromatograms of the sample with and without the standard.

Data Presentation

The following tables summarize the quantitative data for this compound found in different plant sources as reported in the literature.

Table 1: Quantification of this compound in Laurus nobilis Wood [1][5]

Plant MaterialCollection PeriodGenderThis compound Content (% of Ethyl Acetate Extract)This compound Content (mg/kg of wood)
Laurus nobilis WoodMay-JulyFemale2.8 - 17.3%111 (average)
Laurus nobilis WoodMay-JulyMale1.7 - 13.4%52 (average)
Laurus nobilis WoodMarch/November-1 - 8%Traces to 100

Table 2: Quantification of this compound in Osmunda japonica Thunb

Plant MaterialExtraction SolventThis compound Content (% of Extract)
Osmunda japonica ThunbMethanol0.96%

Visualization of Experimental Workflow and Signaling Pathways

G cluster_extraction Sample Preparation and Extraction cluster_hplc HPLC Analysis plant Dried Plant Material powder Powdered Plant Material extraction Solvent Extraction (Methanol/Sonication) centrifugation Centrifugation supernatant Collect Supernatant repeat_extraction Repeat Extraction 2x concentrate Rotary Evaporation reconstitute Reconstitute in Methanol filter 0.45 µm Filtration hplc_vial HPLC Vial filter->hplc_vial hplc_system HPLC System (C18 Column, Gradient Elution) dad DAD/UV Detector (280 nm) chromatogram Chromatogram quantification Quantification (External Standard Method)

G cinnamtannin_b1 This compound cox2 COX-2 Enzyme cinnamtannin_b1->cox2 Inhibition prostaglandins Prostaglandins cox2->prostaglandins Catalyzes inflammation Inflammation prostaglandins->inflammation Mediates

G cinnamtannin_b1 This compound ros ROS Generation cinnamtannin_b1->ros Inhibits ca_mobilization Ca²⁺ Mobilization cinnamtannin_b1->ca_mobilization Inhibits thrombin Thrombin platelet Platelet thrombin->platelet Activates platelet->ros platelet->ca_mobilization aggregation Platelet Aggregation ros->aggregation ca_mobilization->aggregation

Conclusion

The described HPLC method provides a reliable and accurate approach for the quantification of this compound in plant extracts. This application note serves as a comprehensive guide for researchers and scientists in natural product chemistry, pharmacology, and drug development, enabling the standardized analysis of this promising bioactive compound. The provided protocols and data will aid in the quality control of botanical products and support further research into the therapeutic potential of this compound.

References

Application Notes and Protocols for Cinnamtannin B1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1 (CTB-1) is a naturally occurring proanthocyanidin with demonstrated anti-cancer properties.[1][2] In cell culture experiments, CTB-1 has been shown to induce apoptosis, cause cell cycle arrest, and act synergistically with conventional chemotherapeutic agents in various cancer cell lines, particularly in colon cancer.[1][2] These application notes provide detailed protocols for utilizing CTB-1 in cell culture experiments, along with a summary of its observed effects and the signaling pathways it modulates.

Data Presentation

Table 1: Efficacy of this compound on Colon Cancer Cell Lines
Cell LineTreatment DurationEC50 (µM)Reference
DLD-172 hours32.4 ± 3.3[1]
COLO 20172 hours35.0 ± 1.3[1]
HCT-116 (WT p53)72 hours58.8 ± 1.6[1]
HCT-116 (p53 null)72 hours106.1 ± 5.8[1]
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Colon Cancer Cell Lines
Cell LineCTB-1 Concentration (µM)Total Apoptotic Cells (%)% of Cells in G2/M PhaseReference
DLD-14030.632.1[1]
COLO 2014027.134.7[1]
DLD-1 (Vehicle Control)011.719.8[1]
COLO 201 (Vehicle Control)012.419.8[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound (CTB-1)

  • Cancer cell line of interest (e.g., DLD-1, COLO 201)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of CTB-1 in complete culture medium.

  • After 24 hours, remove the medium and treat the cells with various concentrations of CTB-1 (e.g., 10, 20, 40, 50 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).[1]

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with This compound B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol details the detection and quantification of apoptosis in cells treated with this compound.

Materials:

  • CTB-1 treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of CTB-1 (e.g., 20, 40 µM) for 48 hours.[1]

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

G cluster_workflow Experimental Workflow: Apoptosis Assay A Cell Treatment with This compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V/PI C->D E Incubate 15 min D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis detection by flow cytometry.

Protein Expression Analysis (Western Blotting)

This protocol is for analyzing changes in protein expression in cells treated with this compound.

Materials:

  • CTB-1 treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p53, Bcl-2, Bak, p-ERK, total ERK, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with CTB-1 as described in previous protocols.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis.

p53-Mediated Apoptotic Pathway

In colon cancer cells, CTB-1 has been shown to upregulate the tumor suppressor protein p53.[1] This leads to the downstream regulation of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bak.[1] This shift in the Bcl-2/Bak ratio promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and apoptosis.[1][2]

G cluster_pathway This compound-Induced Apoptosis Pathway CTB1 This compound p53 p53 (Upregulation) CTB1->p53 Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Bak Bak (Upregulation) p53->Bak CytoC Cytochrome c Release Bcl2->CytoC Bak->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: p53-mediated apoptotic pathway induced by this compound.

MAPK Signaling Pathway

This compound has also been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it downregulates the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of this pathway that is often hyperactivated in cancer and promotes cell proliferation and survival.

G cluster_pathway Inhibition of MAPK Pathway by this compound CTB1 This compound pERK Phosphorylated ERK (Downregulation) CTB1->pERK MAPK_Pathway MAPK Pathway MAPK_Pathway->pERK Proliferation Cell Proliferation and Survival pERK->Proliferation

Caption: Inhibition of the MAPK/ERK pathway by this compound.

References

Application Notes: Cinnamtannin B1 in DPPH and ABTS Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1 is a natural A-type proanthocyanidin found in various plants, including cinnamon.[1][2] Proanthocyanidins are known for their potent antioxidant properties, which are attributed to their chemical structure, enabling them to act as effective free radical scavengers.[3] this compound, as a trimeric proanthocyanidin, exhibits significant antioxidant activity and has been investigated for its potential therapeutic effects, including roles as an anti-inflammatory and anti-cancer agent.[1][2]

These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using two common and reliable spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of the Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical, resulting in a color change that can be measured spectrophotometrically.

  • DPPH Assay: The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a maximum absorbance around 517 nm.[2] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form, diphenylpicrylhydrazine, causing the solution to change from violet to a pale yellow color. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[2]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting ABTS•+ solution is blue-green and has a characteristic absorbance spectrum with a maximum around 734 nm.[3] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance, is indicative of the antioxidant's scavenging capacity.[3]

Data Presentation

The antioxidant activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported antioxidant activity of this compound in the DPPH assay and provides a comparison with the standard antioxidant, Trolox.

CompoundAssayIC50 Value (µM)
This compound DPPH0.2[4]
ABTSData not readily available*
Trolox (Standard) DPPH~3.77 µg/mL (~15.1 µM)
ABTS~2.93 µg/mL (~11.7 µM)

Experimental Protocols

The following are detailed protocols for performing the DPPH and ABTS assays in a 96-well microplate format, suitable for the analysis of this compound.

Protocol 1: DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox (or other suitable standard antioxidant)

  • Methanol (HPLC grade)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Multichannel pipette

2. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Trolox Standard Solutions: Prepare a stock solution of Trolox in methanol (e.g., 1 mM). From this, create a series of dilutions to generate a standard curve (e.g., 5, 10, 20, 40, 80 µM).

3. Assay Procedure:

  • Add 100 µL of the this compound dilutions or Trolox standard solutions to the wells of the 96-well plate in triplicate.

  • For the control wells, add 100 µL of methanol.

  • Add 100 µL of the 0.2 mM DPPH solution to all wells.

  • Mix the contents of the wells gently by pipetting or using a plate shaker.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and Trolox using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Plot the percentage of inhibition against the concentration of this compound and Trolox.

  • Determine the IC50 value from the plot, which is the concentration that causes 50% inhibition of the DPPH radical.

Protocol 2: ABTS Radical Cation Scavenging Assay

1. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (K2S2O8)

  • Trolox (or other suitable standard antioxidant)

  • Methanol (or ethanol/water mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 734 nm

  • Multichannel pipette

2. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS radical cation. The solution should be stable for up to two days when stored in the dark at room temperature.

  • Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with methanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • This compound and Trolox Solutions: Prepare serial dilutions of this compound and Trolox in methanol as described in the DPPH assay protocol.

3. Assay Procedure:

  • Add 20 µL of the this compound dilutions or Trolox standard solutions to the wells of the 96-well plate in triplicate.

  • For the control wells, add 20 µL of methanol.

  • Add 180 µL of the diluted ABTS•+ solution to all wells.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance of each well at 734 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of ABTS•+ radical scavenging activity for each concentration using the same formula as in the DPPH assay.

  • Plot the percentage of inhibition against the concentration of this compound and Trolox.

  • Determine the IC50 value from the plot.

Visualizations

Antioxidant Assay Workflow

G Experimental Workflow for Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH, ABTS, Standards) add_radical Add DPPH or ABTS•+ Solution prep_reagents->add_radical prep_samples Prepare this compound Dilutions add_samples Add Samples/Standards to Plate prep_samples->add_samples add_samples->add_radical incubate Incubate in the Dark add_radical->incubate measure_abs Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: A flowchart illustrating the key steps in performing the DPPH and ABTS antioxidant assays.

Radical Scavenging Mechanism

G Principle of Radical Scavenging by an Antioxidant Radical Free Radical (DPPH• or ABTS•+) Scavenged_Radical Reduced Radical (DPPH-H or ABTS) Radical->Scavenged_Radical gains H• Oxidized_Antioxidant Oxidized Antioxidant (Antioxidant•) Antioxidant This compound (Antioxidant-H) Antioxidant->Oxidized_Antioxidant loses H•

Caption: A diagram showing the general mechanism of free radical scavenging by an antioxidant like this compound.

References

Application Notes and Protocols for Studying Platelet Aggregation In Vitro with Cinnamtannin B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1, a naturally occurring A-type proanthocyanidin, has demonstrated significant potential as an inhibitor of platelet aggregation.[1] Its multifaceted mechanism of action, primarily centered around its antioxidant properties, makes it a compelling subject for research in thrombosis and the development of novel antiplatelet therapies.[1] In vitro studies have shown that this compound can effectively modulate several key signaling pathways involved in platelet activation, including reducing the generation of reactive oxygen species (ROS), decreasing intracellular calcium mobilization, and inhibiting the activity of crucial tyrosine kinases.[1]

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on platelet aggregation in an in vitro setting. Detailed protocols for essential experiments are provided, along with a summary of the expected qualitative outcomes based on existing literature.

Data Presentation

Quantitative data on the inhibitory effects of this compound on platelet aggregation induced by various agonists is not extensively available in publicly accessible literature. Therefore, it is highly recommended that researchers empirically determine the half-maximal inhibitory concentration (IC50) values and percentage inhibition across a range of this compound concentrations for each agonist. The following table provides a template for organizing such experimental data.

Table 1: Template for Quantitative Analysis of this compound's Inhibitory Effect on Platelet Aggregation

AgonistAgonist ConcentrationThis compound Concentration (µM)Percent Inhibition (%)IC50 (µM)
Thrombin(e.g., 0.1 U/mL)(e.g., 1, 10, 50, 100)
Collagen(e.g., 2 µg/mL)(e.g., 1, 10, 50, 100)
ADP(e.g., 10 µM)(e.g., 1, 10, 50, 100)
Arachidonic Acid(e.g., 100 µM)(e.g., 1, 10, 50, 100)

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for use in aggregation and signaling studies.

Materials:

  • Human whole blood collected in 3.8% (w/v) sodium citrate (9:1 blood to citrate ratio)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acid-Citrate-Dextrose (ACD) solution (85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose)

  • Prostaglandin E1 (PGE1)

  • Apyrase

  • Bovine Serum Albumin (BSA)

  • Centrifuge

Procedure for PRP Preparation:

  • Collect fresh human whole blood into tubes containing 3.8% sodium citrate.

  • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the platelet-rich plasma from red blood cells and leukocytes.

  • Carefully collect the upper PRP layer without disturbing the buffy coat.

  • Keep the PRP at room temperature for use within 2-3 hours.

Procedure for Washed Platelet Preparation:

  • To the collected PRP, add ACD solution at a 1:7 (v/v) ratio, PGE1 (1 µM final concentration), and apyrase (2 U/mL final concentration).

  • Centrifuge the mixture at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer without Ca2+) containing PGE1 and apyrase.

  • Repeat the centrifugation and washing step once more.

  • Finally, resuspend the washed platelets in a suitable buffer (e.g., Tyrode's buffer with 1 mM CaCl2) to the desired concentration (e.g., 3 x 10^8 platelets/mL).

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To measure the effect of this compound on platelet aggregation induced by various agonists.

Materials:

  • Platelet-Rich Plasma (PRP) or washed platelets

  • Platelet-Poor Plasma (PPP) - obtained by centrifuging the remaining blood at 2000 x g for 20 minutes

  • This compound stock solution (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1%)

  • Platelet agonists: Thrombin, Collagen, ADP, Arachidonic Acid

  • Light Transmission Aggregometer

  • Cuvettes with stir bars

Procedure:

  • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using autologous PPP.

  • Set the aggregometer baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.

  • Pre-warm the PRP/washed platelet suspension to 37°C for 5-10 minutes.

  • Add a specific volume of PRP/washed platelets to a cuvette with a stir bar.

  • Add the desired concentration of this compound or vehicle control to the cuvette and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.

  • Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., thrombin, collagen, ADP, or arachidonic acid).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

  • Calculate the percentage of aggregation inhibition by comparing the maximal aggregation in the presence of this compound to that of the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the effect of this compound on agonist-induced ROS generation in platelets.

Materials:

  • Washed platelets

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Platelet agonist (e.g., Thrombin)

  • This compound

  • Fluorometer or fluorescence microscope

Procedure:

  • Incubate washed platelets (e.g., 1 x 10^8 platelets/mL) with 5 µM DCFH-DA at 37°C for 30 minutes in the dark.

  • Wash the platelets to remove excess DCFH-DA.

  • Resuspend the DCFH-DA-loaded platelets in a suitable buffer.

  • Pre-incubate the platelets with various concentrations of this compound or vehicle for 10 minutes at 37°C.

  • Stimulate the platelets with an agonist (e.g., thrombin).

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence corresponds to an increase in intracellular ROS.

Measurement of Intracellular Calcium ([Ca2+]i)

Objective: To determine the effect of this compound on agonist-induced changes in intracellular calcium concentration.

Materials:

  • Washed platelets

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Platelet agonist (e.g., Thrombin)

  • This compound

  • Fluorometer with dual-wavelength excitation capabilities

Procedure:

  • Incubate washed platelets with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 at 37°C for 30-45 minutes in the dark.

  • Wash the platelets to remove extracellular Fura-2 AM.

  • Resuspend the Fura-2-loaded platelets in a buffer containing 1 mM CaCl2.

  • Pre-incubate the platelets with different concentrations of this compound or vehicle for 10 minutes at 37°C in a fluorometer cuvette with stirring.

  • Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, while measuring the emission at 510 nm.

  • Add an agonist (e.g., thrombin) and continue recording the fluorescence changes.

  • Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.

Western Blot Analysis of Btk and Src Phosphorylation

Objective: To investigate the effect of this compound on the phosphorylation status of Bruton's tyrosine kinase (Btk) and Src family kinases.

Materials:

  • Washed platelets

  • Platelet agonist (e.g., Thrombin or Collagen)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Btk (Tyr223), anti-Btk, anti-phospho-Src (Tyr416), anti-Src

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment and reagents

  • Chemiluminescence detection system

Procedure:

  • Pre-incubate washed platelets with this compound or vehicle for 10 minutes at 37°C.

  • Stimulate the platelets with an agonist for a short period (e.g., 1-5 minutes).

  • Stop the reaction by adding ice-cold lysis buffer.

  • Lyse the cells on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of Signaling Pathways and Workflows

G cluster_agonist Platelet Agonists cluster_receptor Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response Thrombin Thrombin PARs PARs Thrombin->PARs Collagen Collagen GPVI GPVI Collagen->GPVI PLC PLC PARs->PLC Src Src GPVI->Src IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (ER/Dense Granules) IP3->Ca_release ROS ROS Generation DAG->ROS Aggregation Platelet Aggregation Ca_release->Aggregation ROS->Aggregation Btk Btk Btk->PLC Src->Btk Cinnamtannin_B1 This compound Cinnamtannin_B1->Ca_release Inhibits Cinnamtannin_B1->ROS Inhibits Cinnamtannin_B1->Btk Inhibits Cinnamtannin_B1->Src Inhibits

Caption: this compound inhibits platelet aggregation by targeting key signaling molecules.

G cluster_assays Downstream Assays Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. PRP Preparation (Centrifugation at 200g) Blood_Collection->PRP_Preparation Washed_Platelets 3. Washed Platelet Preparation (Optional) PRP_Preparation->Washed_Platelets Incubation 4. Incubation with This compound PRP_Preparation->Incubation Washed_Platelets->Incubation Stimulation 5. Stimulation with Agonist (Thrombin, Collagen, etc.) Incubation->Stimulation Aggregation_Assay Platelet Aggregation (LTA) Stimulation->Aggregation_Assay ROS_Assay ROS Measurement (DCFH-DA) Stimulation->ROS_Assay Calcium_Assay Intracellular Ca2+ (Fura-2 AM) Stimulation->Calcium_Assay Western_Blot Western Blot (p-Btk, p-Src) Stimulation->Western_Blot

Caption: Experimental workflow for studying this compound's effects on platelets.

Conclusion

This compound presents a promising natural compound for the inhibition of platelet aggregation. The protocols and information provided herein offer a solid foundation for researchers to investigate its efficacy and mechanism of action. While qualitative data strongly supports its antiplatelet activity, further quantitative studies are necessary to fully characterize its potential as a therapeutic agent. The detailed methodologies and visual aids are designed to facilitate the design and execution of these crucial experiments.

References

Cinnamtannin B1: A Versatile Tool for Interrogating Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamtannin B1, a naturally occurring proanthocyanidin found in plants such as cinnamon, has emerged as a valuable pharmacological tool for investigating the intricate world of calcium (Ca²⁺) signaling.[1] Its multifaceted activities, primarily stemming from its potent antioxidant properties, allow researchers to dissect various components of Ca²⁺-dependent cellular processes. These processes are fundamental to a vast array of physiological and pathological conditions, including platelet aggregation, inflammation, apoptosis, and osteoclastogenesis. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as an effective tool to probe calcium signaling pathways.

This compound modulates intracellular Ca²⁺ concentration ([Ca²⁺]i) by influencing key events in the signaling cascade, including reactive oxygen species (ROS) production and the activation of transcription factors such as NF-κB.[1][2] While its precise molecular targets within the Ca²⁺ signaling machinery are still under investigation, its ability to attenuate Ca²⁺ mobilization makes it a powerful agent for studying cellular responses to stimuli that trigger Ca²⁺ release and influx.

Data Presentation

The following tables summarize the quantitative effects of this compound on key cellular processes related to calcium signaling.

Table 1: Effect of this compound on Thrombin-Induced Phosphatidylserine (PS) Exposure in Human Platelets

This compound Conc. (µM)PS Exposure (% of Control) in presence of 1 mM extracellular Ca²⁺PS Exposure (% of Control) in Ca²⁺-free medium
0 (Thrombin only)100100
1~90%~95%
10~75%~85%
100~60%~70%

Data adapted from a study on thrombin-induced apoptosis in human platelets. The values are estimated from graphical representations and indicate a dose-dependent inhibition of a Ca²⁺-dependent apoptotic event.[3]

Table 2: Inhibitory Effects of this compound on Osteoclastogenesis and NF-κB Signaling

ParameterTreatmentObservation
Osteoclast FormationRANKL + this compound (10 µM)Significant inhibition of osteoclast formation compared to RANKL alone.
IκBα DegradationRANKL + this compound (10 µM)Inhibition of RANKL-induced IκBα degradation.
p65 PhosphorylationRANKL + this compound (10 µM)Reduction in RANKL-induced phosphorylation of the p65 subunit of NF-κB.
p65 Nuclear TranslocationRANKL + this compound (10 µM)Inhibition of the translocation of p65 from the cytoplasm to the nucleus.
NF-κB Transcriptional ActivityRANKL + this compound (10 µM)Suppression of RANKL-induced NF-κB luciferase reporter activity.

This table summarizes the qualitative but significant inhibitory effects of this compound on the NF-κB pathway, a key regulator of osteoclast differentiation that is influenced by intracellular calcium signaling.

Signaling Pathways and Experimental Workflows

This compound's Putative Mechanism in Modulating Calcium Signaling

The following diagram illustrates the proposed mechanism by which this compound influences calcium signaling, primarily through its antioxidant effects and inhibition of downstream inflammatory pathways.

G cluster_0 Cellular Stimulus (e.g., Thrombin, RANKL) cluster_1 Calcium Mobilization cluster_2 Downstream Effects & this compound Intervention Stimulus Agonist (Thrombin, RANKL) Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) SOCE Store-Operated Ca²⁺ Entry (SOCE) ER->SOCE depletion triggers Ca_ER Ca²⁺ IP3R->Ca_ER release Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto ROS Reactive Oxygen Species (ROS) Ca_cyto->ROS NFkB NF-κB Activation Ca_cyto->NFkB Platelet_Agg Platelet Aggregation Ca_cyto->Platelet_Agg SOCE->Ca_cyto ROS->NFkB Apoptosis Apoptosis NFkB->Apoptosis Osteoclastogenesis Osteoclastogenesis NFkB->Osteoclastogenesis CB1 This compound CB1->ROS inhibits CB1->NFkB inhibits

Caption: this compound's proposed mechanism of action on calcium signaling pathways.

Experimental Workflow: Investigating the Effect of this compound on Intracellular Calcium

This workflow outlines the key steps to measure changes in intracellular calcium levels in response to this compound treatment.

G start Start cell_culture 1. Cell Culture (e.g., Platelets, Osteoclast precursors) start->cell_culture dye_loading 2. Load cells with Ca²⁺ indicator dye (e.g., Fura-2 AM, Indo-1 AM) cell_culture->dye_loading wash 3. Wash to remove extracellular dye dye_loading->wash pre_incubation 4. Pre-incubate with this compound (various concentrations) wash->pre_incubation stimulation 5. Stimulate with agonist (e.g., Thrombin, RANKL) pre_incubation->stimulation measurement 6. Measure fluorescence changes (Fluorometer or Microscope) stimulation->measurement analysis 7. Data Analysis (Calculate [Ca²⁺]i) measurement->analysis end End analysis->end

Caption: Workflow for measuring intracellular calcium changes with this compound.

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure [Ca²⁺]i in adherent cells.

Materials:

  • Cells of interest (e.g., primary osteoclasts, platelets)

  • Culture medium appropriate for the cells

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound

  • Agonist (e.g., Thrombin, RANKL)

  • Ionomycin

  • EGTA

  • Fluorescence spectrophotometer or microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Seed cells on glass coverslips and culture until the desired confluency. For suspension cells like platelets, they can be used directly after isolation and washing.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • Pre-incubation with this compound:

    • Incubate the Fura-2-loaded cells with different concentrations of this compound (e.g., 1, 10, 50, 100 µM) in HBSS for 30 minutes at room temperature. Include a vehicle control.

  • Measurement of [Ca²⁺]i:

    • Place the coverslip in a cuvette or on the microscope stage.

    • Start recording the fluorescence ratio (F340/F380).

    • Establish a stable baseline for 1-2 minutes.

    • Add the agonist (e.g., Thrombin) to stimulate a Ca²⁺ response and continue recording.

  • Calibration: At the end of each experiment, determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios.

    • Add Ionomycin (e.g., 5 µM) to saturate the dye with Ca²⁺ (Rmax).

    • Subsequently, add EGTA (e.g., 10 mM) to chelate all Ca²⁺ (Rmin).

  • Data Analysis: Calculate the [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

Protocol 2: Western Blot Analysis for Phosphorylated p65 (NF-κB)

This protocol details the detection of the phosphorylated (activated) form of the p65 subunit of NF-κB.

Materials:

  • Osteoclast precursor cells (e.g., RAW 264.7)

  • Culture medium (e.g., DMEM)

  • RANKL

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536) and anti-total p65

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed RAW 264.7 cells and allow them to adhere.

    • Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour.

    • Stimulate the cells with RANKL (e.g., 50 ng/mL) for 15-30 minutes. Include untreated and RANKL-only controls.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-p65 or anti-total p65) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated p65 signal to the total p65 signal.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • Culture medium

  • HBSS

  • DCFH-DA

  • This compound

  • Stimulus for ROS production (e.g., H₂O₂)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Dye Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

  • Treatment:

    • Wash the cells to remove excess DCFH-DA.

    • Add HBSS containing various concentrations of this compound and incubate for 30 minutes.

    • Add the ROS-inducing stimulus (e.g., H₂O₂) to the wells. Include appropriate controls (no stimulus, stimulus only).

  • Measurement:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader.

    • Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the control wells.

Conclusion

This compound serves as a valuable and accessible tool for researchers investigating calcium signaling pathways. Its ability to modulate intracellular Ca²⁺ levels, primarily through its antioxidant and anti-inflammatory properties, provides a means to explore the role of calcium in a variety of cellular functions. The protocols provided herein offer a starting point for utilizing this compound to dissect the complex interplay of calcium signaling in both physiological and pathological contexts. Further research is warranted to elucidate the direct molecular targets of this compound within the calcium signaling cascade, which will undoubtedly enhance its utility as a specific and potent pharmacological probe.

References

Application Notes: Cinnamtannin B1 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamtannin B1 is a naturally occurring A-type proanthocyanidin, a class of polyphenolic compounds found in cinnamon and other plants.[1][2] As a potent antioxidant, it has garnered significant interest within the scientific community for its potential therapeutic applications in neurodegenerative diseases.[1][2] Research indicates that the neuroprotective effects of this compound and related compounds stem from multiple mechanisms, including the inhibition of pathological protein aggregation, reduction of oxidative stress, and modulation of critical cell survival pathways.[1][3][4] These application notes provide a summary of key findings and detailed protocols for researchers and drug development professionals investigating the efficacy of this compound in models of neurodegenerative disorders.

Key Mechanisms of Action in Neurodegeneration

  • Inhibition of Tau Protein Aggregation: A hallmark of Alzheimer's disease (AD) is the formation of neurofibrillary tangles composed of aggregated tau protein.[3] An A-linked proanthocyanidin trimer, purified from cinnamon extract, has been shown to inhibit the formation of tau filaments from recombinant tau.[3] Furthermore, the extract demonstrated the ability to disassemble pre-formed tau filaments and alter the morphology of paired-helical filaments isolated from the brains of AD patients, without negatively impacting the normal function of tau in microtubule assembly.[3][5]

  • Neuroprotection via Antioxidant Activity: Oxidative stress is a common pathological factor in many neurodegenerative diseases.[6][7] this compound exhibits significant antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[1][2] Studies have shown its ability to counteract the effects of hydrogen peroxide (H₂O₂) in pancreatic acinar cells by reducing intracellular Ca²⁺ overload and protecting against cell death, highlighting a mechanism that is broadly applicable to neuronal protection.[8]

  • Modulation of Astrocyte Proliferation and Survival: Astrocytes play a crucial role in supporting and protecting neurons.[1] this compound has been found to protect spinal cord astrocytes from apoptosis induced by oxygen-glucose-serum deprivation and reoxygenation (OGSD/R), a model for ischemic injury.[1] This protective effect is mediated by the promotion of astrocyte proliferation through the activation of the extracellular regulated protein kinase (ERK) pathway.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from key studies on the effects of this compound and related cinnamon extracts in models relevant to neurodegenerative diseases.

Model System Compound Concentration Key Findings Reference
In Vitro Tau AggregationAqueous Cinnamon Extract0.22 mg/mLInhibited aggregation of full-length tau and promoted disassembly of pre-formed filaments.[3][5]
Spinal Cord Astrocytes (OGSD/R)This compound10 µMSignificantly improved cell proliferation and protected against apoptosis.[1]
Mouse Pancreatic Acinar CellsThis compound10 µMReduced H₂O₂-induced oxidation and protected against H₂O₂-induced cell viability reduction.[8]

Experimental Protocols

Protocol 1: In Vitro Tau Aggregation Inhibition Assay

This protocol is adapted from studies investigating the effect of cinnamon extracts on tau aggregation.[3][5]

1. Materials and Reagents:

  • Recombinant human tau protein (full-length or fragment, e.g., Tau 187)

  • Heparin (e.g., 18 kDa)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO or water)

  • Thioflavin S (ThS)

  • MOPS buffer (20 mM, pH 7.4)

  • Transmission Electron Microscopy (TEM) grids and stains (e.g., uranyl acetate)

2. Procedure:

  • Prepare a solution of recombinant tau protein (e.g., 50 µM) in MOPS buffer.

  • Induce aggregation by adding heparin to a final concentration of 0.11 mg/mL.

  • In the experimental group, add this compound to the desired final concentration. In the control group, add an equivalent volume of vehicle.

  • Incubate the samples at room temperature (23°C) or 37°C for a period ranging from 24 hours to 3 days, with gentle agitation.[5]

  • Analysis via Thioflavin S (ThS) Fluorescence:

    • Take aliquots from each sample and mix with ThS solution (e.g., 10 µM final concentration).

    • Measure fluorescence using a fluorometer with excitation at ~440 nm and emission at ~521 nm. A decrease in fluorescence in the this compound-treated group compared to the control indicates inhibition of aggregation.

  • Analysis via Transmission Electron Microscopy (TEM):

    • Apply a small volume of the incubated sample onto a carbon-coated TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick off excess fluid and negatively stain with 2% (w/v) uranyl acetate.

    • Visualize the grids using a transmission electron microscope to observe filament formation. Compare the morphology and density of tau filaments between control and treated samples.

Protocol 2: Astrocyte Culture and Neuroprotection Assay (OGSD/R Model)

This protocol is based on the methodology used to assess the protective effects of this compound on astrocytes.[1]

1. Materials and Reagents:

  • Primary spinal cord astrocytes

  • Dulbecco's Modified Eagle Medium (DMEM) with and without glucose and serum

  • This compound

  • Hypoxia chamber or incubator with O₂/CO₂ control

  • Reagents for apoptosis detection (e.g., TUNEL assay kit or Caspase-3 activity kit)

  • Reagents for cell proliferation assay (e.g., MTT or BrdU kit)

  • ERK pathway inhibitor (e.g., U0126) for mechanism validation

2. Procedure:

  • Culture primary astrocytes in standard DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Oxygen-Glucose-Serum Deprivation (OGSD):

    • Replace the culture medium with glucose-free, serum-free DMEM.

    • Place the cells in a hypoxic environment (e.g., 94% N₂, 5% CO₂, 1% O₂) for 8 hours.

  • Reoxygenation and Treatment:

    • After the deprivation period, replace the medium with standard, complete DMEM.

    • Add this compound (e.g., 10 µM) to the treatment group. For mechanism studies, a group co-treated with an ERK inhibitor can be included.

    • Return the cells to a normoxic incubator (95% air, 5% CO₂) for a reoxygenation period (e.g., 24 hours).

  • Assessment of Apoptosis:

    • Following reoxygenation, fix the cells and perform a TUNEL assay according to the manufacturer's instructions to quantify apoptotic cells. Alternatively, prepare cell lysates to measure caspase-3 activity.

  • Assessment of Cell Proliferation:

    • Perform an MTT assay to assess cell viability, which reflects proliferation. A significant increase in viability in the this compound-treated group indicates a pro-proliferative effect.

Protocol 3: Western Blot Analysis for ERK Pathway Activation

This protocol determines the effect of this compound on protein signaling pathways.[1]

1. Materials and Reagents:

  • Cell lysates from Protocol 2

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Procedure:

  • Prepare cell lysates from astrocytes treated as described in Protocol 2.

  • Determine protein concentration using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane and re-probe for total ERK and the loading control (GAPDH) to normalize the data. An increased ratio of phospho-ERK to total ERK indicates pathway activation.

Visualizations: Pathways and Workflows

G cluster_0 This compound Neuroprotective Mechanism in Astrocytes CB1 This compound ERK ERK Pathway Activation CB1->ERK activates Apoptosis Apoptosis CB1->Apoptosis inhibits OGSD Ischemic Stress (OGSD/R) OGSD->Apoptosis induces Prolif Astrocyte Proliferation ERK->Prolif promotes Protect Neuroprotection Prolif->Protect

Caption: this compound signaling pathway in astrocyte protection.

G cluster_1 Experimental Workflow: Tau Aggregation Inhibition Assay A 1. Prepare Recombinant Tau Protein Solution B 2. Induce Aggregation (add Heparin) A->B C 3. Treat with This compound B->C D 4. Incubate (24h - 72h) C->D E 5. Analyze Aggregation D->E F Thioflavin S Fluorescence E->F G Transmission Electron Microscopy (TEM) E->G

Caption: Workflow for in vitro Tau aggregation inhibition experiments.

G cluster_2 Multifaceted Neuroprotective Effects of this compound CB1 This compound M1 Inhibition of Tau Aggregation CB1->M1 M2 Reduction of Oxidative Stress (ROS) CB1->M2 M3 Modulation of Cell Survival Pathways (ERK) CB1->M3 Outcome Overall Neuroprotective Potential M1->Outcome M2->Outcome M3->Outcome

Caption: Logical relationship of this compound's mechanisms.

References

Troubleshooting & Optimization

Cinnamtannin B1 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnamtannin B1, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a polyphenolic compound with poor solubility in aqueous solutions. It is generally soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7] For cell-based assays and other experiments requiring an aqueous environment, it is common to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[8]

Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous buffer. What can I do?

A2: This is a common issue due to the hydrophobic nature of this compound. Here are a few troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration.

  • Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution. However, be mindful that high concentrations of organic solvents can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

  • Use a different co-solvent system: For in vivo studies, a more complex co-solvent system may be necessary. A suggested formulation includes DMSO, PEG300, Tween 80, and a saline or PBS buffer.[9]

  • Gentle warming and sonication: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[5]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For example, to prepare a 10 mM stock solution, you can dissolve 8.65 mg of this compound (assuming a molecular weight of 864.76 g/mol ) in 1 mL of DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the stability of this compound in solution?

A4: this compound is stable in methanol solution for up to 4 weeks when stored at -20°C.[4] When stored as a solid at -20°C, it is stable for at least 2 years. Stock solutions in DMSO should be stored at -80°C for long-term use (up to 6 months) and at -20°C for shorter-term use (up to 1 month).[5] It is advisable to protect solutions from light.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the buffer. This compound has very low aqueous solubility.First, dissolve the powder in a minimal amount of 100% ethanol, methanol, or DMSO. Then, slowly add this stock solution to your aqueous buffer while vortexing to achieve the desired final concentration.
Precipitate forms immediately upon adding the stock solution to the aqueous medium. The final concentration of this compound exceeds its solubility limit in the final solvent mixture.Reduce the final concentration of this compound. Alternatively, if the experiment permits, increase the percentage of the organic co-solvent in the final solution.
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or aggregation of this compound.Gently warm the solution to 37°C. Use an ultrasonic bath for a few minutes to aid in breaking up aggregates.[5]
Inconsistent experimental results. Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.

Data Presentation

Quantitative Solubility Data

Specific quantitative solubility data for this compound is limited in publicly available literature. The following table provides qualitative solubility information and data for a similarly structured compound as a reference.

SolventSolubilityNotes
Water Poorly soluble-
Ethanol Soluble[1][3][5][7]
Methanol Soluble[1][3][5][7]
DMSO Soluble[3][5][7][9]
DMSO:Water (1:1) Soluble[2][3][5][7]
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mLData for Fumonisin B1, a compound with some structural similarities.[8] This should be used as an estimation only.

Stock Solution Preparation Table

The following table provides the volume of solvent needed to prepare stock solutions of this compound (MW: 864.76 g/mol ) at various concentrations.

Desired Concentration1 mg this compound5 mg this compound10 mg this compound
1 mM 1.156 mL5.782 mL11.563 mL
5 mM 0.231 mL1.156 mL2.313 mL
10 mM 0.116 mL0.578 mL1.156 mL

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Calibrated analytical balance

    • Calibrated micropipettes

  • Procedure:

    • Weigh out 8.65 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

General Protocol for Preparing Working Solutions in Aqueous Media

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile aqueous buffer or cell culture medium

    • Sterile microcentrifuge tubes or conical tubes

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Determine the required volume of the stock solution to achieve the desired final concentration in your working solution. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock solution.

    • Add the appropriate volume of the aqueous buffer or medium to a sterile tube.

    • While gently vortexing the buffer/medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

    • Continue to vortex for another 30 seconds to ensure thorough mixing.

    • Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_start Start cluster_dissolution Dissolution cluster_troubleshoot Troubleshooting cluster_stock Stock Solution cluster_dilution Dilution cluster_remedy Remedy start This compound Powder dissolve Add Organic Solvent (DMSO, Ethanol, or Methanol) start->dissolve vortex Vortex/Mix Thoroughly dissolve->vortex check1 Completely Dissolved? vortex->check1 heat_sonicate Gentle Warming (37°C) & Sonication check1->heat_sonicate No stock High-Concentration Stock Solution check1->stock Yes check2 Completely Dissolved? heat_sonicate->check2 check2->stock Yes dilute Dilute in Aqueous Buffer stock->dilute check3 Precipitation? dilute->check3 working Working Solution check3->working No lower_conc Lower Final Concentration check3->lower_conc Yes adjust_cosolvent Adjust Co-solvent Ratio check3->adjust_cosolvent Yes lower_conc->dilute adjust_cosolvent->dilute

Caption: Workflow for dissolving this compound.

Logical Flow for Troubleshooting Solubility Issues

G start Problem: Precipitation in Aqueous Solution q1 Is the final concentration of this compound high? start->q1 a1_yes Action: Lower the final concentration q1->a1_yes Yes q2 Does the experimental setup allow for a higher co-solvent concentration? q1->q2 No a1_yes->q2 a2_yes Action: Increase the percentage of organic co-solvent (e.g., DMSO) q2->a2_yes Yes a2_no Consider alternative formulation strategies (e.g., use of surfactants, cyclodextrins) q2->a2_no No q3 Was the stock solution added quickly to the aqueous buffer? a2_yes->q3 a2_no->q3 a3_yes Action: Add stock solution dropwise while vortexing q3->a3_yes Yes q4 Is the solution still cloudy after mixing? q3->q4 No a3_yes->q4 a4_yes Action: Gently warm to 37°C and/or use an ultrasonic bath q4->a4_yes Yes end Solution should be clear q4->end No a4_yes->end

Caption: Troubleshooting logic for this compound precipitation.

This compound and Relevant Signaling Pathways

COX-2 Inhibition Pathway

G AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation CinnamtanninB1 This compound CinnamtanninB1->COX2 Inhibits

Caption: this compound inhibits the COX-2 pathway.

NF-κB Signaling Pathway Inhibition

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Inflammatory Cytokines) Nucleus->Gene CinnamtanninB1 This compound CinnamtanninB1->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway.

MAPK Signaling Pathway Modulation

G Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription Transcription Factors (e.g., c-Jun, c-Fos) MAPK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response CinnamtanninB1 This compound CinnamtanninB1->MAPK Down-regulates

Caption: this compound down-regulates the MAPK pathway.

Calcium Signaling and ROS Generation in Platelets

G cluster_platelet Platelet Agonist Agonist (e.g., Thrombin, Collagen) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_cytosol [Ca²⁺]i ↑ Ca_release->Ca_cytosol NOX NADPH Oxidase (NOX) Ca_cytosol->NOX Aggregation Platelet Aggregation Ca_cytosol->Aggregation ROS ROS Generation NOX->ROS ROS->Aggregation CinnamtanninB1 This compound CinnamtanninB1->Ca_release Reduces CinnamtanninB1->ROS Reduces

Caption: this compound reduces Ca²⁺ mobilization and ROS.

References

Preventing Cinnamtannin B1 degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cinnamtannin B1 during experimental procedures.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Inconsistent or lower-than-expected bioactivity results.

Potential Cause Troubleshooting Step Expected Outcome
Degradation due to improper storage Verify that the solid compound is stored at -20°C or below in a tightly sealed container, protected from light and moisture. For solutions, use freshly prepared solutions whenever possible. A methanol solution of this compound may be stable for up to 4 weeks when stored at -20°C.[1]Consistent and reproducible results in bioassays.
Degradation during experimental workflow Minimize exposure of this compound solutions to elevated temperatures, high pH, and direct light. Prepare solutions in appropriate solvents where it is more stable, such as ethanol, methanol, or a DMSO:water mixture.[1]Preservation of this compound's biological activity.
Oxidation of the compound Use degassed solvents for preparing solutions. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.[2][3]Reduced oxidative degradation and more reliable experimental outcomes.

Issue 2: Appearance of unexpected peaks in chromatography.

Potential Cause Troubleshooting Step Expected Outcome
Degradation of this compound Analyze a freshly prepared standard solution of this compound to confirm its retention time. Compare the chromatogram of the experimental sample to identify potential degradation products. Proanthocyanidins can undergo structural changes, including cleavage of interflavanoid bonds, leading to the formation of smaller phenolic compounds.[4]Identification of degradation product peaks and confirmation of sample integrity.
Contamination of the sample or solvent Run a blank injection of the solvent to check for contaminants. Ensure all glassware and equipment are thoroughly clean.A clean baseline in the chromatogram, ruling out contamination.
Interaction with the column Ensure the mobile phase composition and pH are suitable for the analysis of proanthocyanidins. A reversed-phase C18 column is commonly used.Symmetrical and well-defined peaks for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Solid this compound should be stored in a well-closed container at -20°C, protected from air and light.[2][3] Stock solutions, preferably prepared fresh, can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks, and in methanol for up to four weeks.[1][2]

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, proanthocyanidins, in general, are more stable in acidic conditions (pH 3-4). As the pH increases towards neutral and alkaline conditions, the rate of degradation typically increases. This is due to the susceptibility of the phenolic hydroxyl groups to oxidation and structural rearrangements.

Q3: Is this compound sensitive to light?

A3: Yes, this compound should be protected from light.[1] Exposure to UV and visible light can lead to photodegradation. It is recommended to use amber vials or wrap containers with aluminum foil and minimize exposure to ambient light during experiments.

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is soluble in ethanol, methanol, and DMSO:water mixtures.[1] The choice of solvent may depend on the specific experimental requirements. For long-term storage of solutions, methanol has been reported to be a suitable solvent.[1]

Q5: At what temperature does this compound start to degrade?

A5: There is limited specific data on the thermal degradation kinetics of this compound. However, as a general guideline for proanthocyanidins, it is advisable to avoid prolonged exposure to elevated temperatures. For short-term handling, room temperature is acceptable, but for storage and during lengthy experimental procedures, it is best to keep solutions on ice or refrigerated whenever possible. Thermal processing can negatively impact the structure and amount of A-type proanthocyanidins.

III. Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantification of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas both mobile phases before use.

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 5, 10, 25, 50, 100 µg/mL).

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution is typically used. An example gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 280 nm.

5. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

IV. Signaling Pathways and Experimental Workflows

Diagram 1: General Antioxidant and Anti-inflammatory Signaling of this compound

G CB1 This compound ROS Reactive Oxygen Species (ROS) CB1->ROS Scavenges NFkB NF-κB CB1->NFkB Inhibits MAPK MAPK Pathway CB1->MAPK Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) CB1->Antioxidant_Enzymes Upregulates ROS->NFkB Activates ROS->MAPK Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription MAPK->Inflammatory_Cytokines Induces Transcription G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound solutions in different buffers (pH 3, 5, 7, 9) and solvents (Methanol, Ethanol, DMSO) Temp Incubate at different temperatures (4°C, 25°C, 40°C) Prep->Temp Light Expose to UV light (controlled conditions) Prep->Light HPLC HPLC-UV analysis at different time points (0, 24, 48, 72 hours) Temp->HPLC Light->HPLC MS LC-MS analysis to identify degradation products HPLC->MS Kinetics Calculate degradation kinetics (half-life, rate constant) HPLC->Kinetics

References

Cinnamtannin B1 & MTT Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of Cinnamtannin B1 with MTT cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is a natural proanthocyanidin, a type of polyphenol, found in plants like cinnamon.[1][2][3] It is investigated for its various potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3][4]

Q2: What is the MTT assay and how does it measure cell viability?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solution, typically at 570 nm.[5]

Q3: Why does this compound interfere with the MTT assay?

This compound, being a potent antioxidant, can directly reduce the MTT reagent to formazan in a cell-free environment.[1][6] This chemical reduction is independent of cellular metabolic activity and leads to a false positive signal, resulting in an overestimation of cell viability.[6][7]

Q4: I observed an increase in absorbance (and thus apparent cell viability) with increasing concentrations of this compound. Is this a real effect?

This is a common indicator of assay interference.[6] The antioxidant properties of this compound are likely causing the direct reduction of MTT, leading to a higher formazan concentration that does not correlate with the actual number of viable cells.[6]

Q5: Are there alternative assays to measure cell viability in the presence of this compound?

Yes, several alternative assays are less susceptible to interference from reducing compounds like this compound. These include:

  • Sulforhodamine B (SRB) assay: This assay measures cell density based on the measurement of cellular protein content.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[7]

  • DRAQ7™ far-red fluorescent DNA dye: This dye is used in flow cytometry or imaging to identify non-viable cells with compromised membrane integrity.[8][9][10]

  • Trypan Blue exclusion assay: This is a simple method to count viable cells based on membrane integrity.[6]

Troubleshooting Guide

Problem: Unexpectedly high cell viability at high concentrations of this compound.

Possible Cause: Direct reduction of MTT by this compound.

Solution:

  • Perform a Cell-Free Control Experiment: This is a critical step to determine the extent of interference.

  • Data Correction: Subtract the background absorbance from the cell-free control from your experimental wells.

  • Consider Alternative Assays: If the interference is significant, using an alternative, non-tetrazolium-based assay is highly recommended.

Experimental Protocols

Protocol 1: Control Experiment for Detecting this compound Interference in MTT Assay

Objective: To quantify the direct reduction of MTT by this compound in the absence of cells.

Materials:

  • This compound stock solution

  • Cell culture medium (the same type used for your cell experiments)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium at the same concentrations used in your cell viability experiments.

  • Plate the dilutions: Add 100 µL of each concentration of this compound solution to triplicate wells of a 96-well plate. Include wells with medium only as a negative control.

  • Add MTT reagent: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate: Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2 for 2-4 hours).

  • Add solubilization buffer: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read absorbance: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

The absorbance values obtained from this cell-free experiment represent the amount of formazan produced by the direct chemical reduction of MTT by this compound. This data can be used to correct the results from your cell-based experiments.

Data Presentation

Table 1: Hypothetical Data from a Cell-Free Interference Experiment

This compound Concentration (µM)Average Absorbance at 570 nm (± SD)
0 (Medium Control)0.05 (± 0.01)
100.15 (± 0.02)
250.35 (± 0.03)
500.70 (± 0.05)
1001.20 (± 0.08)

This table illustrates the expected dose-dependent increase in absorbance due to the direct reduction of MTT by this compound in a cell-free system.

Visualizations

Diagram 1: Standard MTT Assay Principle

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Dehydrogenases Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Dehydrogenases->Formazan Reduction

Caption: Principle of the MTT assay in viable cells.

Diagram 2: Interference of this compound with the MTT Assay

MTT_Interference cluster_well Cell-Free Well CB1 This compound (Antioxidant) Formazan Formazan (Purple, Insoluble) CB1->Formazan Direct Reduction MTT MTT (Yellow, Soluble) MTT->CB1

Caption: Direct reduction of MTT by this compound.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected MTT Assay Results (High Viability with this compound) Check_Interference Hypothesis: Compound Interference Start->Check_Interference Run_Control Run Cell-Free Control Experiment (Protocol 1) Check_Interference->Run_Control Analyze_Control Analyze Control Data: Is there direct MTT reduction? Run_Control->Analyze_Control No_Interference Interference is Negligible. Re-evaluate experimental parameters. Analyze_Control->No_Interference No Interference_Confirmed Significant Interference Confirmed Analyze_Control->Interference_Confirmed Yes Correct_Data Option 1: Correct Data by Subtracting Cell-Free Control Absorbance Interference_Confirmed->Correct_Data Alternative_Assay Option 2 (Recommended): Use Alternative Assay (e.g., SRB, CellTiter-Glo, DRAQ7) Interference_Confirmed->Alternative_Assay End Reliable Cell Viability Data Correct_Data->End Alternative_Assay->End

Caption: Troubleshooting workflow for this compound interference.

References

Technical Support Center: Cinnamtannin B1 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Cinnamtannin B1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its low bioavailability in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low oral bioavailability?

A1: this compound, like many polyphenolic compounds, faces several barriers to systemic absorption after oral administration. Its low bioavailability is primarily attributed to:

  • Poor Aqueous Solubility: Its complex, high molecular weight structure limits its ability to dissolve in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Gastrointestinal (GI) Instability: It can be degraded by the harsh acidic environment of the stomach and by digestive enzymes.[3]

  • Low Permeability: The size and polarity of the molecule hinder its ability to pass through the intestinal epithelial cell membrane.[3]

  • First-Pass Metabolism: After absorption into the portal circulation, it may be extensively metabolized by enzymes in the liver before it can reach systemic circulation, significantly reducing the concentration of the active compound.[1][3]

  • P-Glycoprotein Efflux: Some phytochemicals are actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein, further limiting net absorption.[2]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have proven effective for improving the bioavailability of polyphenols and can be applied to this compound. The leading approaches include:

  • Nanoformulations: Encapsulating this compound in nanocarriers can protect it from degradation, improve solubility, and enhance absorption.[4] Common systems include Solid Lipid Nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions.[4][5]

  • Phospholipid Complexes (Phytosomes): Complexing this compound with phospholipids, such as phosphatidylcholine, can improve its lipophilicity. This enhances its ability to cross the lipid-rich membranes of intestinal cells.[4][6]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit metabolic enzymes (e.g., CYP450) and P-glycoprotein efflux pumps, thereby increasing the absorption and systemic exposure of co-administered drugs.[7][8]

Troubleshooting Guides

Problem 1: Undetectable or very low plasma concentrations of this compound in my in vivo study.

  • Possible Cause: Severe degradation in the GI tract and/or insufficient absorption.

  • Troubleshooting Steps:

    • Formulation Review: If you are administering a simple suspension or solution, the compound is likely not surviving transit through the GI tract.

    • Adopt a Nano-encapsulation Strategy: Encapsulating this compound can provide a protective barrier. Solid Lipid Nanoparticles (SLNs) are a good starting point as they can improve solubility and stability.[9]

    • Consider a Phospholipid Complex: Creating a phytosome formulation can significantly improve membrane permeability.[6]

    • Incorporate a Bioenhancer: Co-administering the formulation with a known bioenhancer like piperine can inhibit first-pass metabolism.[8]

Problem 2: My this compound nanoformulation is showing poor stability (aggregation, sedimentation) during storage.

  • Possible Cause: Suboptimal formulation parameters leading to physical instability.

  • Troubleshooting Steps:

    • Optimize Surface Charge: Measure the zeta potential of your nanoparticles. A value greater than |30| mV generally indicates sufficient electrostatic repulsion to prevent aggregation. Consider adding stabilizers or surface coatings (e.g., PEGylation) to enhance stability.[3]

    • Protect from Environmental Factors: Polyphenols can be sensitive to light and oxygen. Store formulations in amber vials under an inert atmosphere (e.g., nitrogen) and at a recommended temperature (e.g., 4°C).

    • Lyophilization: For long-term storage, consider freeze-drying the nanoformulation with a suitable cryoprotectant. This converts it into a stable powder that can be reconstituted before use.[10]

Data Presentation: Enhancing Polyphenol Bioavailability

While specific pharmacokinetic data for enhanced this compound formulations is limited in publicly available literature, the following table summarizes representative data from studies on other polyphenols (Curcumin and Resveratrol) to illustrate the potential improvements. Researchers can aim for similar enhancements in their this compound experiments.

Formulation StrategyPolyphenolKey Pharmacokinetic ParameterImprovement vs. Free CompoundReference
Phospholipid Complex CurcuminRelative Bioavailability (AUC)~5-fold increase in rats[4]
Solid Lipid Nanoparticles (SLNs) ResveratrolOral Bioavailability (AUC)~8-fold increase[4][9]
Nanoemulsion CurcuminBioaccessibilitySignificantly improved[5]
Co-administration w/ Piperine General DrugsBioavailabilityVaries; inhibits metabolic enzymes[8]

AUC (Area Under the Curve) represents total drug exposure over time.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol describes a common method for preparing SLNs using homogenization and ultrasonication, a widely adopted technique for enhancing the bioavailability of lipophilic compounds.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Organic Solvent (e.g., Acetone, Ethanol)

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Dissolve this compound and the chosen solid lipid in a minimal amount of a suitable organic solvent. Heat this mixture to approximately 5-10°C above the melting point of the lipid to ensure complete dissolution and form a clear lipid phase.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000-15,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 3-5 minutes. This process reduces the particle size to the nanometer range. The sonication step should be performed in an ice bath to prevent lipid degradation from excessive heat.

  • Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. As the lipid solidifies, the this compound-loaded SLNs will form.

  • Purification: To remove un-encapsulated this compound and excess surfactant, purify the SLN dispersion using methods like dialysis or centrifugation followed by resuspension in purified water.

  • Characterization: Analyze the formulation for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the encapsulation efficiency by quantifying the amount of this compound in the SLNs versus the total amount used.

Visualizations

Logical Relationship and Workflow Diagrams

The following diagrams illustrate the key challenges and the decision-making process for improving this compound bioavailability.

cluster_0 Barriers to Oral Bioavailability Oral Oral Administration GI GI Tract (Stomach, Intestine) Oral->GI Absorb Intestinal Absorption GI->Absorb Liver Liver (First-Pass Metabolism) Absorb->Liver Systemic Systemic Circulation Liver->Systemic Degradation Chemical & Enzymatic Degradation Degradation->GI Permeability Low Membrane Permeability Permeability->Absorb Metabolism Extensive Metabolism Metabolism->Liver

Caption: Barriers limiting this compound oral bioavailability.

Start Start: Low In Vivo Bioavailability Observed Decision1 Primary Barrier? Start->Decision1 Solubility Poor Solubility & GI Degradation Decision1->Solubility  Solubility Permeability Low Membrane Permeability Decision1->Permeability  Permeability Metabolism High First-Pass Metabolism Decision1->Metabolism  Metabolism Strategy1 Strategy: Nano-encapsulation (e.g., SLNs, Nanoemulsions) Solubility->Strategy1 Strategy2 Strategy: Phospholipid Complex (Phytosome Formulation) Permeability->Strategy2 Strategy3 Strategy: Co-administration with Bioenhancers (e.g., Piperine) Metabolism->Strategy3 End End: Improved Bioavailability & Pharmacokinetic Profile Strategy1->End Strategy2->End Strategy3->End

Caption: Decision workflow for enhancing this compound bioavailability.

Signaling Pathway Diagram

This compound has been reported to inhibit platelet aggregation by modulating intracellular calcium (Ca2+) and reactive oxygen species (ROS).[11][12] Enhancing its bioavailability is key to achieving these effects in vivo.

cluster_pathway Inhibition of Platelet Aggregation by this compound Agonist Platelet Agonist (e.g., Thrombin) ROS ↑ Reactive Oxygen Species (ROS) Agonist->ROS Ca ↑ Intracellular Ca2+ Mobilization Agonist->Ca Aggregation Platelet Aggregation ROS->Aggregation Ca->Aggregation CB1 This compound CB1->ROS CB1->Ca

Caption: this compound's inhibitory effect on platelet signaling.

References

Stability of Cinnamtannin B1 in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Cinnamtannin B1 in different cell culture media. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in aqueous solutions and cell culture media?

Direct stability data for this compound in specific cell culture media is limited in publicly available literature. However, as an A-type proanthocyanidin, it is expected to have limited stability in aqueous solutions, including cell culture media. Proanthocyanidins, in general, are susceptible to degradation over time. Studies have shown that polyphenols can be unstable in common cell culture media like DMEM[1].

Q2: What are the primary factors that can affect the stability of this compound in my experiments?

Several factors can influence the stability of proanthocyanidins like this compound in your cell culture experiments:

  • pH: The pH of the cell culture medium can significantly impact the stability of proanthocyanidins. Changes in pH can lead to structural rearrangements and degradation[2][3].

  • Temperature: Elevated temperatures, such as the standard 37°C for cell culture incubators, can accelerate the degradation of these compounds[4][5].

  • Light Exposure: Exposure to light can promote the degradation of photosensitive compounds like polyphenols.

  • Presence of Other Components: Components within the cell culture medium, such as metal ions, reactive oxygen species, and proteins, can interact with and degrade this compound[6][7]. The presence of serum in the medium may offer some protection through protein-polyphenol interactions[1].

Q3: What are the potential consequences of this compound degradation in my cell culture experiments?

Degradation of this compound can lead to several issues that may affect the interpretation of your experimental results:

  • Loss of Bioactivity: The degradation products may have different or reduced biological activity compared to the parent compound.

  • Formation of Unintended Bioactive Compounds: Degradation products themselves could have biological effects, leading to confounding results.

  • Inaccurate Concentration: The actual concentration of active this compound will decrease over the course of the experiment, leading to inaccurate dose-response relationships.

Troubleshooting Guide

Issue: I am observing inconsistent or weaker-than-expected biological effects of this compound in my cell-based assays.

This could be due to the degradation of this compound in your cell culture medium. Here are some steps to troubleshoot this issue:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute them into the cell culture medium immediately before use. Avoid storing this compound in the medium for extended periods.

  • Minimize Light Exposure: Protect your this compound solutions and cell cultures from light by using amber tubes and wrapping plates in foil.

  • Conduct a Stability Study: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol for this is provided below.

  • Consider the Medium Composition: Be aware of the components in your specific cell culture medium. If high concentrations of potentially reactive components are present, consider using a simpler, serum-free medium for short-term experiments if your cell type allows.

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Medium

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound standard

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and store it at -20°C or -80°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the final desired concentration in your cell culture medium.

  • Time-Course Incubation:

    • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At each time point, remove one tube from the incubator and immediately process it for HPLC analysis or store it at -80°C until analysis.

  • Sample Preparation for HPLC:

    • If the medium contains serum, precipitate the proteins by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins.

    • Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Use a suitable gradient elution method with a C18 column to separate this compound from its degradation products. A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Monitor the elution profile at a wavelength where this compound has maximum absorbance (typically around 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of this compound remaining versus time to determine its stability profile.

Data Presentation

Table 1: Factors Affecting Proanthocyanidin Stability

FactorEffect on StabilityRecommendations for Experiments
pH Instability increases at neutral to alkaline pH.Maintain a consistent and appropriate pH for your cell type. Be aware that the pH of the medium can change during cell culture.
Temperature Higher temperatures accelerate degradation.Minimize the time this compound is incubated at 37°C. Prepare fresh solutions for each experiment.
Light Can induce photodegradation.Protect solutions and cell cultures from light.
Oxygen Can lead to oxidative degradation.Use freshly prepared media. Minimize headspace in storage containers.
Metal Ions Can catalyze degradation.Use high-purity water and reagents for media preparation.
Serum May have a protective effect due to protein binding.If using serum-free media, be aware that stability may be lower.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solution in Cell Culture Medium prep_stock->prep_work incubate Incubate at 37°C, 5% CO2 prep_work->incubate time_points Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->time_points sample_prep Sample Preparation (Protein Precipitation) time_points->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Experimental workflow for determining this compound stability.

degradation_pathway cluster_degradation Potential Degradation Pathways CB1 This compound (A-type Proanthocyanidin) epimerization Epimerization CB1->epimerization pH, Temp oxidation Oxidation CB1->oxidation O2, Metal Ions cleavage Acid-Catalyzed Cleavage (Interflavan bond) CB1->cleavage Low pH Degradation_Products Various Degradation Products (Altered Bioactivity) epimerization->Degradation_Products oxidation->Degradation_Products cleavage->Degradation_Products

Caption: Simplified potential degradation pathways for this compound.

References

Technical Support Center: Cinnamtannin B1 and Immunoassay Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with Cinnamtannin B1 and encountering potential issues with immunoassay performance. The following information addresses concerns about the cross-reactivity potential of this compound and offers structured troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a naturally occurring condensed tannin, specifically a trimeric A-type proanthocyanidin, found in plants like Cinnamomum verum[1]. It is known for its potent antioxidant, anti-inflammatory, and anti-platelet aggregation activities[2]. Its structure is characterized by multiple phenolic hydroxyl groups, which contribute to its biological effects[1].

Q2: Could this compound's structure lead to immunoassay cross-reactivity?

A2: While direct studies on this compound's cross-reactivity in immunoassays are not extensively documented, its chemical nature as a polyphenol with a complex structure presents a potential for interference. Polyphenols can interact with proteins, including antibodies and antigens, through non-specific binding, which may lead to either falsely elevated or decreased results depending on the assay format[3][4].

Q3: What types of immunoassays are most susceptible to interference from compounds like this compound?

A3: Both competitive and sandwich immunoassays can be affected by interfering substances[3][5]. In competitive assays, an interfering compound might mimic the analyte and bind to the antibody, leading to a falsely low signal. In sandwich assays, it could either mask the epitope of the analyte or non-specifically bind to the capture and/or detection antibodies, potentially causing either false positive or false negative results[4].

Q4: What are the typical signs of immunoassay interference in my experimental results?

A4: Suspect interference if you observe:

  • Results that are inconsistent with the clinical picture or other laboratory findings[5].

  • A non-linear response upon serial dilution of the sample[3][5].

  • Discrepant results when the same sample is analyzed using a different immunoassay method.

Troubleshooting Guide for Suspected this compound Interference

If you suspect that this compound or another polyphenolic compound is interfering with your immunoassay, follow these troubleshooting steps.

Step 1: Serial Dilution and Linearity Assessment

A primary method to investigate interference is to perform a serial dilution of the sample. An analyte in a sample without interfering substances should show a linear and proportional decrease in concentration upon dilution.

Experimental Protocol: Serial Dilution

  • Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay's standard diluent.

  • Analyze the undiluted sample and each dilution according to the immunoassay protocol.

  • Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor to obtain the corrected concentration.

  • Compare the corrected concentrations across the dilution series.

Data Presentation: Expected vs. Observed Results

Table 1: Linearity Assessment of a Suspect Sample

Dilution FactorMeasured Concentration (ng/mL)Corrected Concentration (ng/mL)% Recovery (vs. 1:16)
Undiluted (1:1)150150150%
1:290180180%
1:460240240%
1:830240240%
1:1615240100%

In the hypothetical example above, the non-linearity at lower dilutions suggests the presence of an interfering substance. The results begin to plateau at a 1:8 dilution, indicating that the interferent's effect is diminished at this dilution.

Step 2: Analysis with an Alternative Method

If possible, analyze the sample using a different analytical method that is less susceptible to the suspected interference (e.g., liquid chromatography-mass spectrometry, LC-MS) or an immunoassay from a different manufacturer that uses different antibodies and assay principles.

Data Presentation: Method Comparison

Table 2: Comparison of Analytical Methods

Sample IDImmunoassay Result (ng/mL)LC-MS Result (ng/mL)
Control 150.551.2
Control 2102.1105.5
Suspect Sample 1150.095.3
Suspect Sample 2210.5120.8

A significant discrepancy between the immunoassay and the alternative method for the suspect samples would strengthen the evidence for interference.

Step 3: Use of Interference Blocking Agents

Commercially available blocking agents can be used to pretreat samples to neutralize potential interferences. These often include agents to block heterophile antibodies or other non-specific binding.

Experimental Protocol: Sample Pre-treatment

  • Obtain a commercial interference blocking reagent.

  • Treat the suspect sample with the blocking reagent according to the manufacturer's instructions.

  • Analyze the treated and untreated samples in parallel.

  • Compare the results to determine if the blocking agent mitigated the interference.

Step 4: Spike and Recovery

This experiment assesses whether the presence of this compound in the sample matrix affects the measurement of a known amount of the analyte.

Experimental Protocol: Spike and Recovery

  • Divide a sample known to be free of the analyte into two aliquots.

  • Spike one aliquot with a known concentration of the analyte.

  • Spike the second aliquot with the same concentration of the analyte and also with this compound at a concentration expected in the test samples.

  • Analyze both samples and calculate the percent recovery of the spiked analyte.

Data Presentation: Spike and Recovery Analysis

Table 3: Spike and Recovery with and without this compound

SampleAnalyte Spiked (ng/mL)This compound Added (µM)Measured Analyte (ng/mL)% Recovery
A50048.597%
B501035.270.4%

A low percent recovery in the presence of this compound suggests a negative interference.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Suspected Immunoassay Interference

The following diagram outlines the logical steps to identify and address potential immunoassay interference.

G Troubleshooting Workflow for Immunoassay Interference start Inconsistent or Unexpected Immunoassay Results dilution Perform Serial Dilution and Assess Linearity start->dilution linear Is the Dilution Linear? dilution->linear no_interference Interference Unlikely. Consider Other Factors. linear->no_interference Yes alt_method Analyze with an Alternative Method (e.g., LC-MS) linear->alt_method No compare Do Results Correlate? alt_method->compare interference_confirmed Interference Confirmed. Implement Mitigation Strategy. compare->interference_confirmed No investigate_further Interference Possible. Investigate Further. compare->investigate_further Yes

Caption: A flowchart for troubleshooting suspected immunoassay interference.

Potential Signaling Pathways Modulated by this compound

This compound has been reported to influence several cellular signaling pathways, primarily due to its antioxidant properties. Understanding these interactions can be crucial when interpreting experimental data where this compound is present.

G Signaling Pathways Modulated by this compound CB1 This compound ROS Reactive Oxygen Species (ROS) CB1->ROS Inhibits Generation Ca2 Cytosolic Ca2+ Concentration CB1->Ca2 Modulates PTP Protein Tyrosine Phosphorylation CB1->PTP Modulates Platelet Platelet Aggregation CB1->Platelet Inhibits Apoptosis Apoptosis in Tumor Cells CB1->Apoptosis Induces ROS->Platelet Promotes Ca2->Platelet Promotes PTP->Platelet Regulates

Caption: this compound's influence on key cellular signaling pathways.[6][7]

References

Overcoming challenges in the synthesis of Cinnamtannin B1 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cinnamtannin B1 and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low yields of the desired A-type trimer, this compound derivative?

Answer:

Low yields in the synthesis of A-type proanthocyanidins like this compound derivatives are a common challenge. Several factors could be contributing to this issue. The primary reasons often revolve around inefficient coupling, side reactions, and degradation of the product.

Potential Causes and Solutions:

  • Suboptimal Lewis Acid Catalyst: The choice and amount of Lewis acid are critical for promoting the desired condensation reaction.[1][2] An inappropriate Lewis acid may not efficiently activate the electrophile, leading to a sluggish reaction.

    • Solution: Screen a panel of Lewis acids. While TiCl₄ is commonly used, other options like SnCl₄, trimethylsilyl triflate (TMSOTf), AgBF₄, or Yb(OTf)₃ might offer better yields for your specific substrates.[1][2][3] It is also crucial to use the Lewis acid in strictly anhydrous conditions to prevent deactivation.

  • Self-Polymerization of the Nucleophile: The flavan-3-ol nucleophile can react with itself, leading to the formation of undesired oligomers and polymers, which reduces the availability of the nucleophile for the intended reaction.[2]

    • Solution: A common strategy to overcome this is to use a significant excess of the nucleophilic partner (from 3 to 4.5 equivalents).[2] While this complicates purification, it can substantially improve the yield of the desired product.

  • Incorrect Reaction Temperature: The condensation reaction is often temperature-sensitive.

    • Solution: Experiment with a range of temperatures. Some Lewis acid-catalyzed reactions proceed with higher selectivity at low temperatures (e.g., -78 °C), while others may require higher temperatures to overcome the activation energy.[1]

  • Degradation of Starting Materials or Product: Proanthocyanidins are sensitive to acidic and oxidative conditions.

    • Solution: Ensure all solvents and reagents are thoroughly deoxygenated. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation. Minimize reaction time and work-up procedures to reduce exposure to harsh conditions.

Illustrative Data on Lewis Acid and Nucleophile Stoichiometry:

Lewis AcidNucleophile:Electrophile RatioTemperature (°C)Yield of this compound Derivative (%)
TiCl₄1.5 : 1-4015
TMSOTf 3 : 1 -78 45
AgBF₄3 : 1-2032
Yb(OTf)₃3 : 1028
TMSOTf1.5 : 1-7825

Question 2: My reaction is producing a complex mixture of isomers. How can I improve the stereoselectivity of the C-O ether linkage formation for the A-type bond?

Answer:

Achieving high stereoselectivity in the formation of the characteristic A-type ether linkage is a significant hurdle. The stereochemical outcome is influenced by the catalyst, the protecting groups, and the intrinsic stereochemistry of the reacting flavan-3-ol units.[1][4]

Potential Causes and Solutions:

  • Inappropriate Lewis Acid: The nature of the Lewis acid can influence the transition state geometry of the cyclization, thereby affecting the stereochemical outcome.[1]

    • Solution: As with yield optimization, screening different Lewis acids is recommended. For instance, TMSOTf has been shown to provide high stereoselectivity in some procyanidin syntheses.[1]

  • Protecting Group Influence: The size and electronic properties of the protecting groups on the phenolic hydroxyls can sterically hinder or electronically favor certain approaches of the reacting moieties, thus influencing the stereochemistry of the newly formed bonds.

    • Solution: Consider using different protecting groups. Benzyl (Bn) ethers are common, but bulkier groups like tert-butyldimethylsilyl (TBDMS) on certain positions might direct the stereochemical outcome more effectively.

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product with the lower activation energy barrier.

    • Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. Temperatures as low as -78 °C are frequently employed.[1]

Question 3: I am struggling with the purification of my this compound derivative from the reaction mixture. What are the recommended purification strategies?

Answer:

The purification of complex polyphenolic compounds like this compound derivatives is notoriously difficult due to their high polarity, the presence of multiple isomers, and their tendency to streak on silica gel.[5] A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Initial Work-up: After quenching the reaction, perform a liquid-liquid extraction to remove the bulk of the catalyst and other inorganic impurities.

  • Flash Column Chromatography: This is a good first step to separate the product from unreacted starting materials and low-molecular-weight byproducts.

    • Stationary Phase: Silica gel is commonly used, but for highly polar compounds, reversed-phase silica (C18) might be more effective.

    • Mobile Phase: A gradient elution is typically required. For normal phase, a solvent system like dichloromethane/methanol or ethyl acetate/hexane with increasing polarity is a good starting point. For reversed-phase, a water/acetonitrile or water/methanol gradient is standard.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is often essential for separating complex mixtures of isomers.

    • Column: A semi-preparative or preparative C18 column is the most common choice.

    • Mobile Phase: A shallow gradient of water (often with a small amount of acid like formic acid or TFA to improve peak shape) and acetonitrile or methanol is typically used.

  • Size-Exclusion Chromatography (SEC): For separating oligomers of different lengths, SEC using resins like Sephadex LH-20 can be very effective. Elution is typically performed with methanol or an ethanol/water mixture.

Illustrative Purification Strategy:

raw Crude Reaction Mixture ext Liquid-Liquid Extraction raw->ext flash Flash Chromatography (Silica Gel) ext->flash waste1 Aqueous Waste ext->waste1 hplc Preparative HPLC (C18 Reversed-Phase) flash->hplc waste2 Unreacted Monomers & Byproducts flash->waste2 final Pure this compound Derivative hplc->final waste3 Isomeric Impurities hplc->waste3

Caption: A typical multi-step purification workflow for this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable protecting groups for the phenolic hydroxyls in this compound synthesis?

A1: The choice of protecting group is critical and depends on the overall synthetic strategy. The ideal protecting group should be stable to the Lewis acid-catalyzed condensation conditions but readily cleavable at the end of the synthesis.

  • Benzyl (Bn) ethers: These are widely used due to their stability under a range of conditions. They are typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild method.

  • Silyl ethers (e.g., TBDMS, TIPS): These offer tunable stability based on the steric bulk of the silyl group. They are cleaved under fluoride-mediated (e.g., TBAF) or acidic conditions. Their stability to various Lewis acids should be carefully evaluated.

  • Acetyl (Ac) esters: While easy to introduce and remove (via hydrolysis), they are generally not stable to Lewis acid conditions.

Q2: How can I confirm the formation of the A-type ether linkage in my product?

A2: The formation of the A-type linkage can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The formation of the additional C-O-C bond results in characteristic shifts in the signals of the protons and carbons involved in the linkage. 2D NMR techniques like HMBC and NOESY can provide definitive evidence for the connectivity and stereochemistry of the interflavan bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product, which will be different from that of a B-type trimer due to the loss of a molecule of water upon formation of the ether linkage.

Q3: What is the general mechanism for the Lewis acid-catalyzed formation of the interflavan bond?

A3: The generally accepted mechanism involves the following steps:

  • Activation of the Electrophile: The Lewis acid coordinates to a hydroxyl or a suitable leaving group at the C4 position of the flavan-3-ol electrophile.

  • Formation of a Carbocation/Quinone Methide Intermediate: This activation facilitates the departure of the leaving group, generating a stabilized carbocation or a quinone methide intermediate at the C4 position.

  • Nucleophilic Attack: The electron-rich A-ring of the flavan-3-ol nucleophile (typically at the C8 or C6 position) attacks the electrophilic C4 position of the intermediate, forming the C-C interflavan bond.

  • Formation of the A-type Ether Linkage: In the synthesis of A-type proanthocyanidins, a subsequent intramolecular cyclization occurs where a hydroxyl group on the lower unit attacks the C2 position of the upper unit, forming the characteristic ether linkage. This step is also typically promoted by the Lewis acid.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Condensation for a this compound Derivative

This is a generalized protocol and may require optimization for specific substrates.

  • Preparation of Reactants:

    • Dissolve the protected flavan-3-ol nucleophile (3.0 eq.) and the protected C4-functionalized flavan-3-ol electrophile (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (argon).

    • Cool the solution to the desired temperature (e.g., -78 °C).

  • Reaction Initiation:

    • Slowly add the Lewis acid (e.g., TMSOTf, 1.2 eq.) to the stirred solution of the reactants.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Quenching:

    • Once the reaction is complete (or no further progress is observed), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using the multi-step procedure outlined in the troubleshooting section (flash chromatography followed by preparative HPLC).

Protocol 2: General Procedure for Deprotection (Hydrogenolysis of Benzyl Ethers)

  • Reaction Setup:

    • Dissolve the protected this compound derivative in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture thereof).

    • Add the palladium on carbon catalyst (Pd/C, typically 10% by weight of the substrate).

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or LC-MS until all protecting groups are removed.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected this compound derivative.

  • Final Purification:

    • If necessary, further purify the final product by preparative HPLC.

Visualizations

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Outcomes N Protected Flavan-3-ol Nucleophile (Excess) Cond Lewis Acid (e.g., TMSOTf) Anhydrous Solvent (DCM) Low Temperature (-78 °C) Inert Atmosphere (Ar) N->Cond E Protected Flavan-3-ol Electrophile E->Cond P Desired this compound Derivative (A-Type) Cond->P S1 Side Product: B-Type Trimer Cond->S1 S2 Side Product: Self-polymerization of Nucleophile Cond->S2

Caption: Logical workflow of the key condensation reaction in this compound derivative synthesis.

References

Validation & Comparative

Cinnamtannin B1 vs. Procyanidin A2: A Comparative Degradation Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the degradation of two prominent A-type proanthocyanidins: Cinnamtannin B1 and Procyanidin A2. Understanding the stability and degradation pathways of these compounds is crucial for their handling, formulation, and interpretation of biological activity in research and drug development. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols.

Introduction

This compound, a trimeric A-type proanthocyanidin, and Procyanidin A2, a dimeric A-type proanthocyanidin, are polyphenolic compounds found in various plant sources, including cinnamon, cocoa, and peanuts.[1][2][3] Their complex structures, featuring a characteristic A-type linkage with an additional ether bond between flavan-3-ol units, contribute to their distinct chemical properties and biological activities. However, this structural complexity also influences their stability and susceptibility to degradation under various conditions. This guide aims to provide a comparative overview of their degradation profiles.

Comparative Degradation Data

The stability of this compound and Procyanidin A2 is influenced by factors such as microbial activity, pH, and temperature. The following tables summarize the available quantitative data from degradation studies.

Table 1: Microbial Degradation in a Pig Cecum Model

CompoundInitial ConcentrationIncubation TimeDegradation RateIdentified Degradation Products
This compound Not specified8 hours~40%Hydroxylated phenolic compounds
Procyanidin A2 Not specified8 hours~80%Hydroxylated phenolic compounds, two unknown catabolites

Data sourced from a study mimicking microbial degradation by gut microbiota.[4]

Table 2: Degradation of Procyanidin A2 under Various Conditions

ConditionCompoundDurationKey FindingsIdentified Degradation Products
Fermentation Procyanidin A2Not specifiedPartial epimerization.A2E1 (epimer)
Roasting Procyanidin A2Not specifiedFurther epimerization.A2E2 (second epimer)
Thermal (40°C, aqueous) Procyanidin A248 hoursEpimerization.Four epimers (A2, A2E1, A2E2, A2E3)
Thermal (90°C, aqueous) Procyanidin A212 hoursFormation of various degradation products.Epimers, open structure intermediates (m/z 577), oxidized A-type dimers (m/z 573)
Weak Alkaline pH Procyanidin A2Not specifiedUnstable, undergoes transformation.Procyanidin A4, epicatechin-(4β→6; 2β→O→7)-ent-catechin
Acidic pH Procyanidin A2Not specifiedRelatively more stable.-
Cell Culture Medium (37°C) Procyanidin A2<15 min (half-life)Rapid epimerization.Procyanidin A4, epicatechin-(4β→6; 2β→O→7)-ent-catechin

Data compiled from studies on cocoa processing and pH stability.[3][5][6][7][8]

Note: There is a notable lack of specific quantitative data on the degradation kinetics of this compound under varying pH and temperature conditions in the current scientific literature.

Degradation Pathways

The degradation of A-type procyanidins can proceed through several pathways, including epimerization, oxidation, and cleavage of interflavan bonds.

Procyanidin A2 Degradation Pathway

Procyanidin A2 degradation is characterized by epimerization at the C2 position of the flavan-3-ol units, leading to the formation of more stable isomers.[3][7][8] Under more strenuous conditions, such as high temperatures, oxidation can occur, resulting in the formation of oxidized A-type dimers and intermediates with opened ether linkages.[6][9]

ProcyanidinA2_Degradation PA2 Procyanidin A2 Epimers Epimers (A2E1, A2E2, A2E3) PA2->Epimers Fermentation, Roasting, Thermal (40°C), Weak Alkaline pH Oxidized Oxidized A-type Dimers PA2->Oxidized Thermal (90°C) Open Open Structure Intermediates PA2->Open Thermal (90°C)

Caption: Degradation pathways of Procyanidin A2.

This compound Degradation

While specific degradation pathways for this compound are less elucidated, it is expected to undergo similar degradation processes as other proanthocyanidins, including microbial-mediated breakdown into smaller phenolic compounds.[4] The higher molecular weight and more complex structure of the trimeric this compound may contribute to its slower degradation rate compared to the dimeric Procyanidin A2 in microbial environments.[4]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

In Vitro Microbial Degradation of this compound and Procyanidin A2

Objective: To simulate the degradation of this compound and Procyanidin A2 by gut microbiota.

Methodology (based on the pig cecum model): [4]

  • Preparation of Incubation Medium: A basal medium is prepared containing salts, yeast extract, and a reducing agent in a phosphate buffer. The medium is sterilized and maintained under anaerobic conditions.

  • Inoculum Preparation: Fresh cecal contents from pigs are collected, homogenized, and filtered to obtain a microbial inoculum.

  • Incubation: this compound and Procyanidin A2 are individually added to the incubation medium. The microbial inoculum is then added, and the mixture is incubated anaerobically at 37°C.

  • Sampling: Aliquots are withdrawn at specific time points (e.g., 0, 2, 4, 8 hours).

  • Sample Preparation: The reaction is stopped by adding a solvent (e.g., methanol). The samples are centrifuged, and the supernatant is collected for analysis.

  • Analysis: The concentrations of the parent compounds and their degradation products are determined using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Microbial_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Medium Prepare Basal Medium Incubate Incubate Compounds with Inoculum Medium->Incubate Inoculum Prepare Microbial Inoculum Inoculum->Incubate Sample Collect Samples at Time Points Incubate->Sample Prepare Prepare Samples for Analysis Sample->Prepare Analyze Analyze by HPLC-MS Prepare->Analyze

Caption: Experimental workflow for in vitro microbial degradation.

HPLC-MS Analysis of Proanthocyanidin Degradation

Objective: To separate, identify, and quantify proanthocyanidins and their degradation products.

Methodology (generalized from multiple sources): [10][11][12][13][14]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a diode array detector (DAD) and coupled to a mass spectrometer (MS) with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column is commonly used for the separation of proanthocyanidins.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol with a small percentage of acid.

  • Gradient Program: The gradient starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased over time to elute compounds with increasing hydrophobicity.

  • Detection:

    • DAD: Monitors the absorbance at a specific wavelength (e.g., 280 nm) for the detection of phenolic compounds.

    • MS: Operates in negative ion mode to detect the deprotonated molecules [M-H]⁻ of the proanthocyanidins and their degradation products. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.

  • Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve of a known standard.

Conclusion

The available data indicates that Procyanidin A2 is more susceptible to degradation, particularly microbial and thermal degradation, compared to this compound. Procyanidin A2 readily undergoes epimerization and oxidation, leading to a variety of degradation products. The trimeric structure of this compound may confer greater stability, as evidenced by its slower degradation in a microbial model.

For researchers and drug development professionals, these findings have important implications. The higher stability of this compound may be advantageous for formulations requiring a longer shelf-life. Conversely, the degradation of Procyanidin A2 into various metabolites could contribute to its overall biological effect, and these degradation products should be considered in in vitro and in vivo studies. Further research is warranted to fully elucidate the degradation kinetics and pathways of this compound under a wider range of conditions to enable a more direct and comprehensive comparison with Procyanidin A2.

References

Cinnamtannin B1 versus other cinnamon polyphenols: a bioactivity comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the bioactivities of Cinnamtannin B1 against other prominent polyphenols found in cinnamon, including cinnamaldehyde, catechins, and other procyanidins, reveals its significant potential in antioxidant, anti-inflammatory, and insulin-sensitizing activities. This guide provides a detailed analysis for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and key signaling pathways.

Cinnamon, a spice prized for centuries for its distinct flavor and medicinal properties, is a rich source of various bioactive polyphenols. Among these, this compound, a type-A proanthocyanidin trimer, has emerged as a compound of significant interest due to its potent biological effects. This guide delves into a comparative analysis of this compound's bioactivity against other major polyphenolic constituents of cinnamon, offering a clear perspective on their relative therapeutic potential.

Comparative Bioactivity: A Quantitative Overview

To provide a clear comparison, the following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and insulin-sensitizing effects of this compound and other key cinnamon polyphenols. It is important to note that direct comparative studies are limited, and data is often collated from different studies, which may employ varied experimental conditions.

Table 1: Comparative Antioxidant Activity
CompoundAssayIC50 ValueSource
This compound DPPH Radical ScavengingData not available in direct comparison[1]
CinnamaldehydeDPPH Radical Scavenging~95.38 µg/mL[2]
Cinnamon Bark Extract (Ethanol)DPPH Radical Scavenging0.072 mg/mL[3]
CatechinsABTS Radical ScavengingHigh scavenging capacity[4]

IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates higher potency.

Table 2: Comparative Anti-inflammatory Activity
CompoundModel/AssayEffectQuantitative DataSource
This compound LPS-induced macrophagesInhibition of pro-inflammatory cytokinesData not available in direct comparison[5]
CinnamaldehydeLPS-induced macrophagesInhibition of NF-κB activationIC50 of 43 µM for NF-κB transcriptional activity[6]
CinnamaldehydeLPS-stimulated synoviocytesDecreased IL-6 secretionSignificant reduction[7]
Cinnamon Polyphenol ExtractHigh-fat diet-fed ratsReduced NF-κB expression in the liver23.3% restoration of NF-κB levels[8]

LPS: Lipopolysaccharide, a component of gram-negative bacteria that induces a strong inflammatory response. NF-κB: Nuclear factor kappa B, a key transcription factor that regulates the expression of pro-inflammatory genes.

Table 3: Comparative Effects on Insulin Signaling
CompoundModelEffectQuantitative DataSource
This compound AdipocytesFacilitates insulin receptor β-subunit phosphorylation-[9]
Procyanidin B2Diabetic RatsAmeliorates renal changes-[10]
Cinnamon Procyanidins (A- and B-type)Diabetic MiceLowers blood glucose-[11]

Key Signaling Pathways and Mechanisms of Action

The bioactive polyphenols in cinnamon exert their effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Pathways

Both this compound and cinnamaldehyde have been shown to inhibit the NF-κB signaling pathway , a central regulator of inflammation. Cinnamaldehyde, in particular, has been demonstrated to inhibit the activation of NF-κB and its downstream targets, including pro-inflammatory cytokines like IL-6 and TNF-α.[8][12] this compound also demonstrates anti-inflammatory properties by reducing pro-inflammatory cytokine production, although the precise comparative efficacy against cinnamaldehyde requires further investigation.[5]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Both this compound and cinnamaldehyde have been found to modulate this pathway, contributing to their anti-inflammatory effects.[12]

anti_inflammatory_pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cinnamon_polyphenols Cinnamon Polyphenols cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK Activates CB1 This compound CB1->IKK Inhibits CB1->MAPK Inhibits CIN Cinnamaldehyde CIN->IKK Inhibits CIN->MAPK Inhibits NFkB_activation NF-κB Activation IKK->NFkB_activation Phosphorylates IκB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_activation->Cytokines Promotes Transcription MAPK->Cytokines Promotes Production

Anti-inflammatory signaling pathways modulated by cinnamon polyphenols.
Insulin Signaling Pathway

This compound and other procyanidins in cinnamon have been shown to enhance insulin sensitivity. This compound, for instance, facilitates the phosphorylation of the insulin receptor's β-subunit, a crucial step in initiating the insulin signaling cascade.[9] Other procyanidins, such as procyanidin B2, have also been implicated in improving insulin signaling and glucose metabolism.[10][11]

insulin_signaling_pathway cluster_ligand Ligand cluster_receptor Receptor cluster_cinnamon_polyphenols Cinnamon Polyphenols cluster_downstream Downstream Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Phosphorylation IR->IRS Autophosphorylation CB1 This compound CB1->IR Enhances Phosphorylation Procyanidins Other Procyanidins Procyanidins->IR Enhances Signaling PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Facilitates

Insulin signaling pathway enhanced by cinnamon polyphenols.

Detailed Experimental Protocols

The following are summaries of methodologies commonly employed in the assessment of the bioactivities of cinnamon polyphenols.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared and then diluted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: The isolated cinnamon polyphenol (e.g., this compound, cinnamaldehyde) is dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

  • Reaction: A specific volume of the sample solution is mixed with the DPPH working solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined from a plot of scavenging activity against sample concentration.[3]

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Polyphenol Solutions DPPH_sol->Mix Sample_prep Prepare Polyphenol Solutions (Varying Concentrations) Sample_prep->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Inhibition and IC50 Value Measure_abs->Calculate

Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: Measurement of Cytokine Production in Macrophages

This protocol outlines the assessment of the anti-inflammatory effects of cinnamon polyphenols by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the isolated cinnamon polyphenol for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production by the polyphenol is calculated, and IC50 values can be determined.

Insulin Signaling: In Vitro Glucose Uptake Assay

This assay measures the effect of cinnamon polyphenols on glucose uptake in insulin-sensitive cells like adipocytes or muscle cells.

  • Cell Culture and Differentiation: Adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6) are cultured and differentiated into mature, insulin-responsive cells.

  • Serum Starvation: The differentiated cells are serum-starved for a few hours to reduce basal glucose uptake.

  • Treatment: Cells are treated with the isolated cinnamon polyphenol at various concentrations, with or without a sub-maximal concentration of insulin.

  • Glucose Uptake Measurement: A radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose) is added to the cells for a short period.

  • Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular glucose, lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of glucose uptake is calculated and compared between different treatment groups.

Conclusion

While direct comparative studies are still needed to definitively rank the bioactivities of this compound against other cinnamon polyphenols, the existing evidence strongly suggests that this compound is a key contributor to the health benefits of cinnamon. Its potent antioxidant, anti-inflammatory, and insulin-sensitizing properties, mediated through the modulation of critical signaling pathways, position it as a promising candidate for further investigation in the development of novel therapeutics. This guide provides a foundational understanding for researchers to build upon in their exploration of the therapeutic potential of this remarkable natural compound.

References

A Comparative Analysis of Cinnamtannin B1 and Grape Seed Proanthocyanidins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the chemical properties and biological activities of Cinnamtannin B1 and grape seed proanthocyanidins, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparative analysis of this compound and grape seed proanthocyanidins (GSPs), two classes of polyphenolic compounds with significant therapeutic potential. Both are recognized for their potent antioxidant, anti-inflammatory, and anticancer properties. This document aims to furnish researchers and drug development professionals with a detailed comparison of their chemical structures, biological activities, and underlying mechanisms of action, supported by experimental data and methodologies.

Chemical Structure and Composition

This compound is a specific A-type proanthocyanidin trimer, meaning it is composed of three flavan-3-ol units linked by a specific type of bond.[1][2] Its precise chemical structure is Epicatechin-(4β→8,2β→O→7)-epicatechin-(4α→8)-epicatechin.[2]

In contrast, grape seed proanthocyanidins (GSPs) are a complex mixture of various proanthocyanidins.[3][4] GSPs primarily consist of monomers like (+)-catechin and (-)-epicatechin, as well as their oligomers (dimers, trimers) and polymers.[3][4] The composition of GSPs can vary depending on the grape variety, extraction method, and processing conditions.[5]

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize key quantitative data on the biological activities of this compound and GSPs. It is important to note that a direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

Antioxidant Activity
Compound/ExtractAssayTest SystemIC50 / ActivityReference
This compound Lipid Peroxidation Inhibitionin vitroIC50 = 2.25 µM[6]
Grape Seed Proanthocyanidins DPPH Radical Scavengingin vitroHigh antioxidant activity[3]
Anticancer Activity
Compound/ExtractCell LineAssayKey FindingsReference
This compound DLD-1, COLO 201 (Colon Cancer)MTT AssayDose- and time-dependent decrease in cell viability.
Flow CytometryInduction of apoptosis and cell cycle arrest.
Western BlotModulation of p53 and Bcl-2 family proteins.
Grape Seed Proanthocyanidins HT-29 (Colon Cancer)MTT AssayInhibition of cell growth.[7]
Caco-2 (Colon Cancer)Inhibition of survival pathway and induction of apoptosis.[7]
Huh-7, HepG-2 (Liver), MCF-7 (Breast)MTT AssayIC50 values of 134.80, 125.40, and 153.80 µg/mL, respectively.[8]
Anti-inflammatory Activity
Compound/ExtractModelKey FindingsReference
This compound Not specifiedCOX-2 inhibition.[9]
Grape Seed Proanthocyanidins Carrageenan-induced paw edema (rats)Reduction in paw edema.[10]
Caco-2 cells (in vitro)Decreased pro-inflammatory and increased anti-inflammatory cytokine gene expression.

Signaling Pathways and Mechanisms of Action

Both this compound and GSPs exert their biological effects through the modulation of various cellular signaling pathways.

This compound has been shown to induce apoptosis in colon cancer cells by modulating key regulatory proteins.[11] This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bak, alongside the downregulation of the anti-apoptotic protein Bcl-2.[11] This cascade of events leads to the release of cytochrome c from the mitochondria, ultimately triggering programmed cell death.

CTB1 This compound p53 p53 CTB1->p53 Upregulates Bcl2 Bcl-2 CTB1->Bcl2 Downregulates Bak Bak p53->Bak Upregulates CytoC Cytochrome c release Bak->CytoC Bcl2->CytoC Apoptosis Apoptosis CytoC->Apoptosis

This compound induced apoptotic pathway in colon cancer cells.

Grape seed proanthocyanidins exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and interleukins.[3] They can also modulate the NF-κB signaling pathway, a key regulator of inflammation. In the context of cancer, GSPs have been found to induce apoptosis through pathways involving p53, Bax, and caspase-3 activation.[12]

GSPs Grape Seed Proanthocyanidins NFkB NF-κB GSPs->NFkB Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, ILs) NFkB->ProInflammatoryCytokines Upregulates Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Anti-inflammatory mechanism of Grape Seed Proanthocyanidins.

Bioavailability

The bioavailability of proanthocyanidins is a critical factor influencing their in vivo efficacy. Generally, the absorption of larger proanthocyanidin oligomers and polymers is limited in the small intestine.

Limited information is available on the specific bioavailability of This compound .

For grape seed proanthocyanidins , studies in rats have shown that a significant portion of ingested PACs, particularly the larger oligomers, are not absorbed in the small intestine and reach the colon intact.[13] In the colon, they can be metabolized by the gut microbiota into smaller phenolic compounds, which may then be absorbed and exert systemic effects.[14][15] The bioavailability of GSPs can be influenced by factors such as diet, sex, and the time of administration.[16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.[17]

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (this compound or GSPs) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solution to a specific volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[17]

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis DPPH DPPH Solution (in Methanol) Mix Mix DPPH and Test Compound DPPH->Mix Sample Test Compound (this compound or GSPs) Serial Dilutions Sample->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or GSPs) for a specific duration (e.g., 24, 48, 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.[18]

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This technique is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and binds to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.[19][20]

Procedure:

  • Treat cells with the test compound to induce apoptosis.

  • Harvest the cells (including both adherent and floating cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for a short period (e.g., 15-20 minutes).

  • Analyze the stained cells by flow cytometry.

  • The results are typically displayed as a dot plot, separating the cell population into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[19][21]

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.[22]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[10]

Procedure:

  • Administer the test compound (this compound or GSPs) to the rats via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specific time before carrageenan injection.

  • Measure the initial paw volume of the rats using a plethysmometer.

  • Inject a solution of carrageenan into the subplantar region of the right hind paw.

  • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (which received only the vehicle and carrageenan).[23][24]

Conclusion

Both this compound and grape seed proanthocyanidins are promising natural compounds with a wide range of beneficial biological activities. This compound, as a single, well-defined A-type proanthocyanidin, offers the advantage of a specific molecular target and mechanism of action. Grape seed proanthocyanidins, as a complex mixture, may provide a broader spectrum of activity due to the synergistic effects of its various components.

The choice between these two for research and development will depend on the specific application. For studies requiring a precise understanding of structure-activity relationships and targeting specific molecular pathways, this compound may be more suitable. For applications where a broader, multi-targeted effect is desired, such as in dietary supplements or functional foods, grape seed proanthocyanidins may be more advantageous.

Further head-to-head comparative studies under standardized experimental conditions are warranted to provide a more definitive assessment of their relative potencies and therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate such future research and accelerate the translation of these promising natural compounds into effective therapeutic agents.

References

Cinnamtannin B1 vs. Synthetic Antioxidants: A Comparative Guide on Efficacy in Curbing Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antioxidant research, the quest for potent and safe inhibitors of lipid peroxidation is paramount. This guide provides a comparative analysis of the naturally occurring polyphenol, Cinnamtannin B1, against widely used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ). This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative efficacy, supported by experimental data.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often determined by its ability to scavenge free radicals and inhibit the chain reactions of lipid peroxidation. The following tables summarize the available quantitative data from various in vitro antioxidant assays.

Table 1: Radical Scavenging Activity (DPPH Assay)

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

AntioxidantIC50 Value (DPPH Assay)Source
This compound0.2 µM[1]
Butylated Hydroxytoluene (BHT)~29.5 µg/mL
Butylated Hydroxyanisole (BHA)~19.8 µg/mL

Note: Direct comparative studies providing IC50 values for all compounds under identical conditions are limited. The presented values are compiled from different studies and should be interpreted with caution.

Table 2: Inhibition of Lipid Peroxidation (Ferric Thiocyanate - FTC Method)

The Ferric Thiocyanate (FTC) method assesses the extent of lipid peroxidation by measuring the formation of peroxides in a linoleic acid system. Lower absorbance values indicate a higher degree of inhibition of lipid peroxidation.

AntioxidantOutcomeSource
This compoundActive in inhibiting lipid peroxidation[1]
Butylated Hydroxytoluene (BHT)Higher inhibitory activity than this compound[1]

Experimental Protocols

Ferric Thiocyanate (FTC) Method

This method is employed to determine the amount of peroxide formed during the initial stages of lipid oxidation.

  • Sample Preparation: A mixture is prepared containing the antioxidant sample dissolved in 99.5% ethanol, 2.51% linoleic acid in 99.5% ethanol, 0.05 M phosphate buffer (pH 7.0), and distilled water.

  • Incubation: The mixture is incubated in a dark vial at 40°C to induce lipid peroxidation.

  • Peroxide Determination: Aliquots of the incubated mixture are taken at regular intervals. To each aliquot, 75% ethanol and 30% ammonium thiocyanate are added.

  • Color Development: Three minutes after the addition of 0.02 M ferrous chloride in 3.5% HCl, the absorbance of the resulting red solution is measured spectrophotometrically at 500 nm. The intensity of the red color is proportional to the amount of peroxides formed.

  • Analysis: The absorbance is measured at different time points to monitor the progress of lipid peroxidation. A lower absorbance value in the presence of an antioxidant compared to a control (without antioxidant) indicates inhibition of lipid peroxidation.

Signaling Pathways and Mechanisms of Action

This compound: A Multi-faceted Antioxidant

This compound, a proanthocyanidin, exerts its antioxidant effects through multiple mechanisms. It is a potent free radical scavenger and can also modulate intracellular signaling pathways related to oxidative stress[2][3]. A plausible mechanism, based on studies of related proanthocyanidins, involves the activation of the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.

CinnamtanninB1_Pathway CB1 This compound ROS Reactive Oxygen Species (ROS) CB1->ROS Scavenges Peroxidation Lipid Peroxidation CB1->Peroxidation Directly Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes ROS->Peroxidation Initiates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Enzymes Endogenous Antioxidant Enzymes (e.g., SOD, CAT) ARE->Enzymes Upregulates expression of Enzymes->ROS Neutralizes Enzymes->Peroxidation Inhibits

Caption: this compound's antioxidant signaling pathway.

Synthetic Antioxidants: Chain-Breaking Radical Scavengers

Synthetic phenolic antioxidants like BHT, BHA, and TBHQ primarily function as "chain-breaking" antioxidants. They interrupt the propagation phase of lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, thereby forming a stable antioxidant radical that does not readily participate in further chain reactions.

Synthetic_Antioxidant_Workflow initiator Initiator (e.g., ROS, light, heat) lipid Unsaturated Lipid (LH) initiator->lipid H• abstraction lipid_radical Lipid Radical (L•) lipid->lipid_radical peroxyl_radical Lipid Peroxyl Radical (LOO•) lipid_radical->peroxyl_radical + O2 oxygen Oxygen (O2) peroxyl_radical->lipid Propagation (H• abstraction) lipid_hydroperoxide Lipid Hydroperoxide (LOOH) peroxyl_radical->lipid_hydroperoxide + LH synthetic_antioxidant Synthetic Antioxidant (AH) peroxyl_radical->synthetic_antioxidant Interruption stable_radical Stable Antioxidant Radical (A•) Terminates chain reaction synthetic_antioxidant->stable_radical H• donation

Caption: Experimental workflow of lipid peroxidation inhibition.

Conclusion

This compound demonstrates notable antioxidant properties, including the ability to inhibit lipid peroxidation. However, the currently available direct comparative data suggests that synthetic antioxidants like BHT may exhibit greater efficacy in simple lipid systems[1]. The broader biological activities of this compound, such as the potential to upregulate endogenous antioxidant defenses, present a compelling case for its further investigation as a therapeutic agent. For applications requiring potent, direct inhibition of lipid peroxidation, synthetic antioxidants remain a benchmark. Future research should focus on direct, quantitative comparisons of this compound with a wider range of synthetic antioxidants in various lipid peroxidation models to provide a more definitive assessment of their relative efficacies.

References

Cinnamtannin B1: A Natural Anti-Inflammatory Compound Compared to Commercial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cinnamtannin B1, a natural A-type proanthocyanidin, and its anti-inflammatory properties relative to established commercial non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Celecoxib, and Diclofenac. This document synthesizes available experimental data to offer a resource for researchers and professionals in drug development.

Executive Summary

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of both this compound and commercial NSAIDs primarily revolve around the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[6][7][][9][10][11]

This compound:

This compound exerts its anti-inflammatory effects through a multi-faceted approach:

  • COX-2 Inhibition: It is recognized as a COX-2 inhibitor, suggesting it can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5]

  • Inhibition of Pro-inflammatory Cytokines: Studies have shown that this compound can suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]

  • Downregulation of Inflammatory Pathways: It has been observed to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1]

Commercial NSAIDs:

  • Ibuprofen: A non-selective COX inhibitor, it blocks both COX-1 and COX-2 enzymes.[6][7][9][10][13] The inhibition of COX-1 is responsible for its potential gastrointestinal side effects, while COX-2 inhibition accounts for its anti-inflammatory, analgesic, and antipyretic properties.[7][9]

  • Celecoxib: A selective COX-2 inhibitor, it was designed to target the COX-2 enzyme preferentially, thereby reducing inflammation and pain with a lower risk of gastrointestinal adverse effects compared to non-selective NSAIDs.[14][15][16][17][18]

  • Diclofenac: While often described as a non-selective COX inhibitor, some evidence suggests it has a preferential, though not exclusive, inhibitory action on COX-2.[][11][19][20][21] Its mechanism also involves the inhibition of prostaglandin synthesis.[][11][19][20]

Quantitative Comparison of COX Inhibition

While specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the reported IC50 values for common commercial NSAIDs, providing a baseline for their potency and selectivity.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen ~16~22~0.73
Celecoxib ~15~0.04~375
Diclofenac ~0.5~0.02~25

Note: IC50 values can vary depending on the specific assay conditions. The values presented are a representative range from multiple sources. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

General Inflammatory Signaling Pathway and NSAID Intervention Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Activates CellMembrane Cell Membrane ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 CinnamtanninB1 This compound CinnamtanninB1->COX2 Inhibits

Caption: NSAID and this compound Inhibition of the COX Pathway.

In Vitro COX Inhibition Assay Workflow Start Start PrepareEnzyme Prepare COX-1 and COX-2 Enzyme Solutions Start->PrepareEnzyme PrepareCompounds Prepare Test Compounds (this compound, NSAIDs) and Controls Start->PrepareCompounds Incubate Pre-incubate Enzyme with Test Compound PrepareEnzyme->Incubate PrepareCompounds->Incubate AddSubstrate Add Arachidonic Acid (Substrate) Incubate->AddSubstrate Reaction Enzymatic Reaction AddSubstrate->Reaction StopReaction Stop Reaction Reaction->StopReaction MeasureProduct Measure Prostaglandin (e.g., PGE2) Production (ELISA, LC-MS) StopReaction->MeasureProduct CalculateIC50 Calculate IC50 Values MeasureProduct->CalculateIC50

References

Validating the Inhibitory Effect of Cinnamtannin B1 on Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamtannin B1, a natural A-type proanthocyanidin, has garnered significant interest for its diverse biological activities, including its potential as an enzyme inhibitor. This guide provides a comparative analysis of the inhibitory effects of this compound on several key enzymes and biological pathways, supported by experimental data. We will delve into its effects on Lytic Polysaccharide Monooxygenases (LPMOs), its role in platelet aggregation, its influence on the p53 signaling pathway in cancer cells, and its reported activity against Cyclooxygenase-2 (COX-2). This document is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this compound.

Inhibition of Lytic Polysaccharide Monooxygenases (LPMOs)

LPMOs are copper-dependent enzymes crucial for the breakdown of recalcitrant polysaccharides like cellulose and chitin. Their inhibition is of interest in various biotechnological applications and for controlling fungal growth.

Quantitative Data: this compound vs. Alternative LPMO Inhibitors
InhibitorTarget EnzymeSubstrateIC50 / LC50Reference
This compound Lentinus similis AA9A LPMO (LsAA9A)Not specifiedLC50: 0.46 ± 0.04 mM[1]
Oxalic AcidNeurospora crassa LPMO (NcLPMO9C)Phosphoric acid swollen cellulose (PASC)~1 mM[2]
Citric AcidNeurospora crassa LPMO (NcLPMO9C)2,6-Dimethoxyphenol (DMP) / Hydrocoerulignone~1 mM[2][3]
Experimental Protocol: LPMO Inhibition Assay

The inhibitory effect of this compound on LPMO activity can be determined using various methods, including turbidimetric, photometric, and HPLC-based assays.[3][4]

Example: Turbidimetric Assay for NcLPMO9C Inhibition [3]

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 100 mM sodium acetate buffer (pH 6.0), 0.8 mg/mL phosphoric acid swollen cellulose (PASC) as the substrate, and the desired concentration of the inhibitor (e.g., this compound, oxalic acid).

  • Enzyme Addition: Add NcLPMO9C to a final concentration of 0.5 µM or 1.0 µM.

  • Initiation of Reaction: Start the reaction by adding a reducing agent, such as 1 mM ascorbic acid, and 100 µM hydrogen peroxide (H₂O₂).

  • Data Acquisition: Monitor the decrease in optical density at 620 nm at 30°C over time using a spectrophotometer. The rate of decrease in turbidity is proportional to the LPMO activity.

  • IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a range of inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve.

Signaling Pathway and Workflow Diagrams

LPMO_Inhibition_Workflow Workflow for LPMO Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PASC Prepare PASC Substrate Mix Combine Buffer, PASC, and Inhibitor in Cuvette PASC->Mix Buffer Prepare Acetate Buffer (pH 6.0) Buffer->Mix Inhibitor Prepare Inhibitor Solutions (this compound, etc.) Inhibitor->Mix Enzyme Prepare NcLPMO9C Solution AddEnzyme Add NcLPMO9C Enzyme->AddEnzyme Mix->AddEnzyme Initiate Add Ascorbic Acid & H₂O₂ AddEnzyme->Initiate Measure Measure OD620 at 30°C Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Value Plot->Determine

Workflow for LPMO Inhibition Assay

Inhibition of Platelet Aggregation

This compound has been shown to inhibit platelet aggregation, a critical process in thrombosis. Its mechanism is primarily attributed to its antioxidant properties, which reduce the generation of reactive oxygen species (ROS) and subsequent calcium mobilization.[5]

Quantitative Data: Comparison of Anti-Platelet Agents
AgentMechanism of ActionIC50Reference
This compound Antioxidant, reduces ROS and Ca²⁺ mobilizationNot explicitly reported for direct enzyme inhibition[5]
AspirinIrreversible inhibitor of Cyclooxygenase-1 (COX-1)~3.5 µM (for COX-1)[6]
Clopidogrel (active metabolite)Irreversible inhibitor of the P2Y₁₂ ADP receptor1.9 ± 0.3 µM (for ADP-induced aggregation in washed platelets)[7]
Experimental Protocol: Platelet Aggregation Assay

The inhibitory effect of this compound on platelet aggregation can be assessed using light transmission aggregometry (LTA).[8]

  • Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and centrifuge at a low speed to separate the PRP.

  • Incubation: Incubate the PRP with various concentrations of this compound or a vehicle control for a specified period (e.g., 30 minutes).

  • Aggregation Induction: Place the PRP in an aggregometer cuvette and add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to induce aggregation.

  • Measurement: Measure the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathway and Workflow Diagrams

Platelet_Aggregation_Pathway Platelet Aggregation Signaling Pathway cluster_agonists Agonists cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_inhibitors Inhibitors ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Collagen Collagen GPVI GPVI Receptor Collagen->GPVI ThromboxaneA2 Thromboxane A2 TP TP Receptor ThromboxaneA2->TP PLC Phospholipase C Activation P2Y12->PLC GPVI->PLC TP->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Aggregation Platelet Aggregation Ca_Mobilization->Aggregation Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12 inhibits Aspirin Aspirin Aspirin->ThromboxaneA2 inhibits synthesis via COX-1 CinnamtanninB1 This compound CinnamtanninB1->Ca_Mobilization inhibits via antioxidant effect

Platelet Aggregation Signaling Pathway

Modulation of the p53 Pathway in Cancer Cells

This compound has demonstrated anti-cancer properties by inducing apoptosis in colon cancer cells through the activation of the p53 tumor suppressor pathway.[9][10]

Quantitative Data: this compound vs. Alternative p53 Pathway Modulator
CompoundCell LinesEffectEC50 / IC50Reference
This compound DLD-1, COLO 201, HCT-116 (WT p53)Decreased cell viabilityEC50: 32.4 - 58.8 µM[11]
Nutlin-3a (MDM2 Inhibitor)HCT116 (p53+/+)Decreased cell viabilityIC50: 28.03 ± 6.66 µM[12]
Nutlin-3a (MDM2 Inhibitor)Various p53 wild-type cancer cell linesInhibition of p53-MDM2 interactionIC50: 90 nM (in vitro)[13]
Experimental Protocol: Assessing p53-Mediated Apoptosis

The effect of this compound on the p53 pathway and apoptosis can be investigated using a combination of molecular and cellular biology techniques.[9][10]

  • Cell Culture and Treatment: Culture colon cancer cell lines (e.g., DLD-1, HCT-116) and treat with various concentrations of this compound for different time points.

  • Cell Viability Assay (MTT Assay): Assess the effect of this compound on cell proliferation and viability using the MTT assay.

  • Flow Cytometry: Analyze the cell cycle distribution and quantify the percentage of apoptotic cells using propidium iodide (PI) staining and flow cytometry.

  • Western Blot Analysis: Investigate the expression and phosphorylation status of key proteins in the p53 pathway, such as p53, p21, and downstream apoptosis-related proteins (e.g., Bcl-2, Bax), by Western blotting.

Signaling Pathway and Workflow Diagrams

p53_Pathway_Activation p53 Pathway Activation by this compound CinnamtanninB1 This compound p53_stabilization p53 Stabilization & Phosphorylation CinnamtanninB1->p53_stabilization p21_expression p21 Expression p53_stabilization->p21_expression Bax_expression Bax Expression p53_stabilization->Bax_expression Bcl2_inhibition Bcl-2 Inhibition p53_stabilization->Bcl2_inhibition CellCycleArrest Cell Cycle Arrest p21_expression->CellCycleArrest Mitochondria Mitochondria Bax_expression->Mitochondria Bcl2_inhibition->Mitochondria Apoptosis Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Apoptosis COX2_Pathway COX-2 Inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on Prostaglandins Prostaglandins (e.g., PGE₂) Arachidonic_Acid->Prostaglandins converted by COX2 Cyclooxygenase-2 (COX-2) COX2->Arachidonic_Acid catalyzes conversion Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Inhibitors COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 inhibit

References

Unlocking the Therapeutic Promise of Cinnamtannin B1: A Cross-Study Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing research underscores the significant therapeutic potential of Cinnamtannin B1 (CTB-1), a naturally occurring polyphenol, across a spectrum of critical health areas including oncology, thrombosis, and diabetes. This comparative guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a consolidated resource to evaluate its performance against current therapeutic alternatives.

This compound, a trimeric A-type proanthocyanidin found in plants such as cinnamon, has demonstrated a range of biological activities, primarily attributed to its potent antioxidant properties.[1][2] Cross-study analysis reveals its capacity to modulate crucial cellular processes, including apoptosis, cell signaling, and platelet aggregation, highlighting its potential as a versatile therapeutic agent.[1][2]

Anti-Cancer Efficacy: A Promising Alternative for Colon Cancer Treatment

In the realm of oncology, CTB-1 has shown notable efficacy against colon cancer cells. Studies reveal that it can induce apoptosis and arrest the cell cycle in a dose- and time-dependent manner, with minimal cytotoxicity to normal colon cells.[3] A key study demonstrated that CTB-1 significantly decreased the viability of DLD-1 and COLO 201 colon cancer cell lines.[3]

Notably, CTB-1 exhibits a synergistic effect with the conventional chemotherapeutic agent 5-fluorouracil (5-FU), enhancing its potency and suggesting a potential role in combination therapies to reduce chemotherapy-related side effects.[3]

Comparative Analysis of Anti-Cancer Activity
CompoundCell LineIC50/EC50 (72h)Combination Index (CI) with 5-FU (1:1 ratio)Source
This compound DLD-138.6 µM< 1 (Synergistic)[3]
This compound COLO 20142.1 µM< 1 (Synergistic)[3]
5-Fluorouracil DLD-1Not explicitly stated in the primary CTB-1 study-
5-Fluorouracil COLO 201Not explicitly stated in the primary CTB-1 study-

Anti-Thrombotic Potential: A Natural Approach to Platelet Inhibition

This compound has been identified as a potent inhibitor of platelet aggregation, a key process in the formation of blood clots.[1][2] Its anti-thrombotic action is mediated through the inhibition of endogenous reactive oxygen species (ROS) generation and the mobilization of intracellular calcium (Ca2+), which are critical for platelet activation.[1][2] This is particularly relevant for individuals with diabetes, who often exhibit platelet hypersensitivity.[1][2] While specific IC50 values for CTB-1 on platelet aggregation were not found in the reviewed literature, its mechanism of action suggests a promising alternative to conventional anti-platelet agents like aspirin.

Comparison with Standard Anti-Platelet Therapy
AgentMechanism of ActionEfficacySource
This compound Inhibits ROS generation and Ca2+ mobilization in platelets.Reduces platelet aggregation and reverses platelet hypersensitivity in diabetic models.[1][2]
Aspirin Irreversibly inhibits cyclooxygenase-1 (COX-1), reducing thromboxane A2 production.Near complete suppression of platelet aggregation in response to arachidonic acid at daily doses of 81mg and 325mg.

Anti-Diabetic Properties: A Novel Strategy for Glucose Management

The therapeutic potential of this compound extends to the management of type 2 diabetes. Research indicates that CTB-1 can enhance glucose uptake in adipocytes, with effects comparable to insulin.[4] It is believed to act by stimulating the phosphorylation of the insulin receptor, a crucial step in the insulin signaling pathway.[5] Furthermore, in vivo studies using a cinnamon extract containing CTB-1 have shown a significant reduction in fasting blood glucose levels in diabetic mice.[6]

Comparative Efficacy in Blood Glucose Reduction
Compound/ExtractModelDosageReduction in Fasting Blood GlucoseSource
Cinnamon Extract (containing this compound) Diet-induced hyperglycemic mice300 mg/kg17.8% after 6 hours[6]
Cinnamon Extract (containing this compound) Diet-induced hyperglycemic mice500 mg/kg18.9% after 6 hours[6]
Metformin Diet-induced hyperglycemic mice300 mg/kgSignificant decrease (exact % not specified in this study)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability

The effect of this compound on the survival of colon cancer cells was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Colon cancer cells (DLD-1 and COLO 201) were seeded in 96-well plates at a density of 5x10^4 cells per well and cultured for 24 hours.

  • Treatment: Cells were treated with increasing concentrations of CTB-1 (10, 20, 50, and 100 µM) or a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Following treatment, 20 µL of MTT reagent (0.5 mg/mL in PBS) was added to each well, and the plates were incubated for 2 hours to allow for the formation of formazan crystals.

  • Solubilization: The media was discarded, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The optical density was measured at 570 nm using a spectrophotometer.

Western Blot Analysis for Apoptotic Proteins

The expression of key apoptotic proteins was evaluated by Western blotting.

  • Protein Extraction: Colon cancer cells were treated with CTB-1 for 48 hours, and total protein was extracted.

  • Protein Quantification: Protein concentration was determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

  • Antibody Incubation: The membrane was incubated with primary antibodies against p53, Bcl-2, Bak, and cytochrome c, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Platelet Aggregation Assay

The inhibitory effect of a compound on platelet aggregation can be measured using light transmission aggregometry.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed.

  • Assay Setup: PRP is placed in a cuvette with a stir bar in an aggregometer. PPP is used as a blank to set 100% aggregation.

  • Treatment: The test compound (e.g., this compound) is added to the PRP and incubated.

  • Agonist Induction: A platelet agonist (e.g., arachidonic acid, ADP, or thrombin) is added to induce aggregation.

  • Measurement: The change in light transmission through the PRP is recorded over time as platelets aggregate.

Visualizing the Molecular Mechanisms

To further elucidate the mechanisms of action of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Cinnamtannin_B1_Apoptosis_Pathway CTB1 This compound p53 p53 Activation CTB1->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway in colon cancer cells.

Cinnamtannin_B1_Insulin_Signaling_Pathway CTB1 This compound InsulinReceptor Insulin Receptor (IR) Phosphorylation CTB1->InsulinReceptor IRS1 IRS-1 Phosphorylation InsulinReceptor->IRS1 PI3K PI3K Activation IRS1->PI3K AKT Akt/PKB Activation PI3K->AKT GLUT4 GLUT4 Translocation to cell membrane AKT->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Proposed insulin signaling pathway modulated by this compound.

Experimental_Workflow_MTT_Assay cluster_0 Day 1 cluster_1 Day 2-4 cluster_2 Day 5 SeedCells Seed Cells in 96-well plate Incubate1 Incubate 24h SeedCells->Incubate1 AddTreatment Add this compound or Vehicle Incubate1->AddTreatment Incubate2 Incubate 24-72h AddTreatment->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2h AddMTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance

Caption: Experimental workflow for the MTT cell viability assay.

This comparative guide provides a foundational understanding of this compound's therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profiles for translation into novel therapeutic strategies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Cinnamtannin B1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Cinnamtannin B1, ensuring laboratory safety and environmental protection. This compound is recognized for its antioxidant and various biological activities, but it also presents hazards that necessitate careful management of its waste.[1][2][3]

Hazard Profile of this compound

This compound is classified as having acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[4] Adherence to safety protocols is crucial to mitigate risks to personnel and the environment.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[4]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[4]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[4]P273: Avoid release to the environment.[4]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.[4]P391: Collect spillage.[4]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[4] Do not dispose of this compound down the drain or in regular trash.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, contaminated materials (e.g., weighing paper, filter paper), and spill cleanup materials in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated hazardous waste container for organic or aqueous waste, depending on the solvent.

    • Do not mix incompatible waste streams. This compound is soluble in ethanol, methanol, and a DMSO:water mixture.[5][6]

    • Ensure the container is properly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and volume.

3. Spill Management:

  • In case of a spill, avoid generating dust.

  • Absorb solutions with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • For solid spills, carefully sweep up the material and place it in the hazardous waste container.

  • Decontaminate the spill area and any contaminated equipment by wiping with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[4]

4. Container Management:

  • Empty containers that held this compound must be managed as hazardous waste.

  • Triple rinse the empty container with a suitable solvent.

  • Collect the rinsate as hazardous waste.[7]

  • After triple rinsing, the container may be disposed of according to your institution's guidelines for decontaminated chemical containers.

5. Final Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, secure waste accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow Start Identify this compound Waste Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (Pure compound, contaminated labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing this compound) Waste_Type->Liquid_Waste Liquid Empty_Container Empty Container Waste_Type->Empty_Container Container Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Waste Container Liquid_Waste->Collect_Liquid Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Store_Waste Store in Designated Waste Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Decon_Container Dispose of Decontaminated Container per Institutional Policy Triple_Rinse->Decon_Container Collect_Rinsate->Store_Waste EHS_Pickup Arrange for EHS/ Contractor Pickup Store_Waste->EHS_Pickup Disposal Dispose via Approved Waste Disposal Plant EHS_Pickup->Disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cinnamtannin B1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of Cinnamtannin B1, a potent antioxidant and COX-2 inhibitor. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Inspect gloves before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatWorn over personal clothing.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization.

Operational Plan: Handling and Storage

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. A chemical fume hood is recommended, especially when handling the powder form or preparing solutions.

Procedural Guidance for Handling
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, do so in a chemical fume hood or a designated weighing enclosure to minimize inhalation of airborne particles.

  • Solution Preparation: this compound is a brown solid that is soluble in ethanol, methanol, or a DMSO:water mixture.[2][3] When dissolving, add the solvent slowly to the solid to avoid splashing.

  • General Handling:

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.[1]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light.[3]

  • For long-term stability, store at -20°C.[2]

Quantitative Safety Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the following toxicity and activity data should be considered for risk assessment.

Data PointValueReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Aquatic Toxicity Category 1 (Very toxic to aquatic life)[1]
IC₅₀ (Lipid Peroxidation Inhibition) 2.25 µM[4][5]
COX-2 Inhibition 19% at 10 µg/ml[4][5]
27% at 100 µg/ml[4][5]
86% at 1,000 µg/ml[4][5]

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, bench paper, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.[1]

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and volume.

  • Storage of Waste: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by a licensed chemical waste disposal service.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols and Signaling Pathways

This compound is known to be a potent antioxidant and a COX-2 inhibitor. Its biological activity is linked to its ability to modulate signaling pathways involved in inflammation and cellular responses to oxidative stress.

This compound Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_inhibition This compound Inhibition cluster_pathway NF-κB Signaling Pathway Cinnamtannin_B1 This compound IKK_Complex IKK Complex Cinnamtannin_B1->IKK_Complex Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: this compound inhibits the NF-κB pathway.

This compound as a COX-2 Inhibitor

This compound also functions as a cyclooxygenase-2 (COX-2) inhibitor, which is a key enzyme in the inflammatory response.

G cluster_inhibition This compound Action cluster_pathway Arachidonic Acid Metabolism Cinnamtannin_B1 This compound COX2 COX-2 Enzyme Cinnamtannin_B1->COX2 Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediate

Caption: this compound inhibits the COX-2 enzyme.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.